Technical Documentation Center

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hcl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hcl

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Asymmetric Synthesis of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine Hydrochloride

A Technical Guide for Preclinical Development Executive Summary & Structural Rationale (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a highly specialized chiral amine building block utilized extensively i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Development

Executive Summary & Structural Rationale

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a highly specialized chiral amine building block utilized extensively in medicinal chemistry, particularly in the development of neurotherapeutics targeting neurotransmitter systems[1]. The molecular formula for the hydrochloride salt is C11H16BrClFN, corresponding to a molecular weight of 296.60 g/mol [1].

From a structural perspective, the di-ortho substitution pattern (2-bromo, 6-fluoro) is not merely a synthetic feature; it is a profound driver of the molecule's physicochemical behavior. The severe steric bulk of the bromine atom, coupled with the high electronegativity of the fluorine atom, forces the benzylic amine out of the plane of the phenyl ring. This restricted rotation locks the molecule into a specific conformational space, which is critical for stereospecific receptor binding. Furthermore, the isolation of the compound as a hydrochloride salt is a deliberate design choice: the free base of such benzylic amines is typically prone to oxidative degradation and exhibits poor aqueous solubility. Salification protonates the primary amine, drastically improving thermodynamic solubility and shelf-life stability[2].

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the compound. The data reflects the properties of the isolated (R)-enantiomer hydrochloride salt unless otherwise specified.

ParameterValue / DescriptionAnalytical Method / Rationale
Molecular Formula C11H16BrClFN[1]High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 296.60 g/mol [1]Calculated based on standard atomic weights
Physical State White to off-white crystalline powder[2]Visual inspection; indicative of high lattice energy
Stereochemistry (R)-configuration at C1Chiral HPLC; dictates biological target affinity
pKa (Estimated) 8.8 – 9.2Potentiometric Titration; slightly lowered by ortho-halogens
LogP (Free Base) 3.5 – 4.0Shake-Flask Method; driven by the lipophilic pentyl chain
LogD (pH 7.4) 1.5 – 2.0Shake-Flask Method; optimal for blood-brain barrier penetration

Asymmetric Synthesis Workflow

Classical resolution of racemic amines via diastereomeric salt formation (e.g., using tartaric acid) often suffers from poor atom economy (<50% yield) and requires exhaustive recrystallizations. To ensure high enantiomeric excess (ee) and operational efficiency, modern synthesis employs asymmetric induction. By utilizing, the stereocenter is established with predictable causality, bypassing the need for late-stage resolution.

AsymmetricSynthesis SM 2-Bromo-6-fluorobenzaldehyde Sulfinylimine Chiral Sulfinylimine SM->Sulfinylimine Condensation Auxiliary (R)-t-Butanesulfinamide Ti(OEt)4 Auxiliary->Sulfinylimine Sulfinamide (R,R)-Sulfinamide Intermediate Sulfinylimine->Sulfinamide Nucleophilic Addition Grignard Butylmagnesium Bromide (Diastereoselective Addition) Grignard->Sulfinamide Deprotection HCl in Dioxane/MeOH (Deprotection & Salification) Sulfinamide->Deprotection Acidic Cleavage Product (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl Deprotection->Product Crystallization

Asymmetric synthesis workflow utilizing Ellman's auxiliary for stereocontrol.

Protocol 1: Step-by-Step Asymmetric Synthesis
  • Imine Condensation: React 2-bromo-6-fluorobenzaldehyde with (R)-tert-butanesulfinamide in the presence of Titanium(IV) ethoxide ( Ti(OEt)4​ ).

    • Causality: Ti(OEt)4​ acts dually as a Lewis acid to activate the aldehyde carbonyl and as an irreversible water scavenger. This drives the equilibrium to completion without causing racemization of the auxiliary.

  • Diastereoselective Grignard Addition: Cool the solution to -48°C and add butylmagnesium bromide dropwise.

    • Causality: The bulky tert-butyl group of the sulfinamide auxiliary sterically shields one face of the imine. The Grignard reagent is forced to attack from the less hindered face via a highly organized six-membered transition state, yielding the (R,R)-diastereomer.

  • Self-Validation Check (NMR): Before deprotection, quantify the diastereomeric ratio (d.r.) via crude 1H -NMR. The distinct chemical shifts of the tert-butyl protons allow for direct integration. If d.r. < 95:5, recrystallization of the intermediate is mandated to ensure trustworthiness of the final batch.

  • Deprotection and Salification: Treat the purified sulfinamide with anhydrous HCl (4M in dioxane) in methanol.

    • Causality: The acidic environment cleaves the sulfinyl group to yield the primary amine. Simultaneously, the anhydrous HCl protonates the amine, precipitating the target (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride directly from the solution, driving purification.

Physicochemical Characterization Methodology

To ensure the integrity of the data used for downstream biological assays, physicochemical properties must be measured using self-validating systems. Relying on single-point measurements without internal controls leads to false lipophilicity and solubility profiles.

ValidationWorkflow Sample Analyte: (R)-Amine HCl pKa Potentiometric Titration (pKa Determination) Sample->pKa LogD Shake-Flask Method (LogD / LogP) Sample->LogD Solubility Kinetic & Thermodynamic Solubility (HPLC-UV) Sample->Solubility Validation Self-Validation System (Mass Balance & Internal Stds) pKa->Validation LogD->Validation Solubility->Validation Data Validated Physicochemical Profile Validation->Data Data Reconciliation

Self-validating methodology for physicochemical characterization.

Protocol 2: Self-Validating LogD Determination (Shake-Flask Method)

Following principles adapted from and modern , this protocol determines the distribution coefficient at physiological pH.

  • Phase Preparation: Mutually saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring them together for 24 hours.

    • Causality: Failure to mutually saturate the phases prior to the experiment leads to volume shifts during the assay, skewing the final concentration calculations.

  • Analyte Spiking: Dissolve exactly 1.0 mg of the (R)-amine HCl in 1.0 mL of the saturated aqueous phase. Introduce 1.0 mL of the saturated octanol phase.

  • Equilibration: Agitate the biphasic system at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes.

    • Causality: Centrifugation is critical to break micro-emulsions. UV-absorbing micro-droplets of octanol in the aqueous phase will artificially inflate the aqueous concentration reading.

  • Self-Validation Check (Mass Balance): Quantify both the aqueous and octanol layers independently via HPLC-UV against a standard curve. Apply the mass balance equation:

    [Analyte]aq​×Vaq​+[Analyte]oct​×Voct​=Massinitial​
    • Causality: The calculated mass must equal the initial spike within ±5%. A failure in mass balance definitively flags interfacial precipitation, glass adsorption, or compound degradation. If mass balance fails, the LogD value is rejected, and the system is self-corrected.

References

  • EvitaChem. "Buy 1-(2-Bromo-6-fluorophenyl)pentan-1-amine (EVT-13169587)". EvitaChem Product Catalog.
  • Ellman, J. A., Owens, T. D., & Tang, T. P. "Applications of tert-butanesulfinamide in the asymmetric synthesis of amines." Accounts of Chemical Research, 35(11), 984-995 (2002). URL:[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris (1995). URL:[Link]

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons (2012). URL:[Link]

Sources

Exploratory

Crystal Structure Analysis of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine Hydrochloride: A Technical Guide

Executive Summary In the development of neuroactive pharmaceuticals and complex chiral ligands, halogenated aromatic amines such as 1-(2-Bromo-6-fluorophenyl)pentan-1-amine serve as critical building blocks[1]. For regul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuroactive pharmaceuticals and complex chiral ligands, halogenated aromatic amines such as 1-(2-Bromo-6-fluorophenyl)pentan-1-amine serve as critical building blocks[1]. For regulatory compliance and mechanistic validation, determining the absolute configuration of the (R)-enantiomer is non-negotiable.

As a Senior Application Scientist, I approach crystal structure analysis not merely as a characterization step, but as a self-validating analytical system. This whitepaper details the end-to-end crystallographic workflow for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride . By strategically utilizing the hydrochloride salt form and leveraging the anomalous scattering properties of both bromine and chlorine, we establish a highly reliable protocol for absolute stereochemical assignment.

Physicochemical & Structural Context

Amine free bases are frequently oils or low-melting solids that resist crystallization. By converting the free base to a hydrochloride salt, we dramatically increase the lattice energy through the formation of a robust NH3+​⋯Cl− hydrogen-bonding network[2]. Furthermore, the introduction of the chloride ion ( Z=17 ) alongside the covalently bound bromine ( Z=35 ) provides multiple strong anomalous scatterers. This is a deliberate experimental choice that virtually guarantees an unambiguous absolute configuration assignment.

Table 1: Expected Quantitative Crystallographic Parameters

ParameterTheoretical / Expected ValueJustification
Chemical Formula C₁₁H₁₆BrClFNBase + HCl salt formation[1].
Formula Weight 296.61 g/mol Calculated from atomic weights.
Crystal System Orthorhombic or MonoclinicRequired for enantiopure chiral compounds.
Space Group P2₁2₁2₁ or P2₁Lack of inversion centers prevents racemization in the lattice.
Data Collection Temp. 100(2) KMinimizes thermal motion (Debye-Waller factor) for higher resolution.
Radiation Source Cu-Kα ( λ = 1.54184 Å)Maximizes the anomalous dispersion signal ( f′′ ) for Br and Cl.
Target Flack Parameter 0.00(2)Indicates 100% enantiomeric purity of the (R)-configuration[3].

Crystallization Methodology (Self-Validating System)

To obtain single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD), the crystallization process must be thermodynamically controlled. We employ Anti-Solvent Vapor Diffusion , a technique that ensures a diffusion-limited, ultra-slow increase in supersaturation.

Step-by-Step Protocol:

  • Solubilization: Dissolve 20 mg of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride in 0.5 mL of absolute ethanol (primary solvent) in a 2-dram inner vial.

  • Filtration (Quality Gate): Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removing heterogeneous nucleation sites (e.g., dust) prevents rapid, uncontrolled precipitation, forcing the system to rely on homogeneous nucleation.

  • Chamber Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly.

  • Controlled Growth: Store the chamber in a vibration-free environment at a constant 20°C for 3–7 days.

  • Microscopic Validation (Quality Gate): Harvest the crystals and examine them under a cross-polarized light microscope. Causality: A true single crystal is optically anisotropic and will exhibit uniform birefringence, extinguishing completely at 90-degree rotational intervals. Crystals that do not extinguish uniformly are twinned aggregates and must be rejected to prevent overlapping diffraction lattices.

Crystallization A Solubilization in EtOH (Primary) B Filtration (0.22 µm PTFE) A->B C Anti-solvent Vapor Diffusion (Hexane) B->C D Nucleation & Slow Growth C->D E Microscopic Selection (Polarized Light) D->E

Workflow for generating SCXRD-quality chiral amine hydrochloride crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Once a pristine crystal (approx. 0.2 × 0.1 × 0.1 mm) is selected, it is mounted on a polyimide loop using perfluoropolyether oil and flash-cooled to 100 K in a nitrogen cold stream.

Data Collection Strategy:

  • Radiation Choice: We explicitly select a Copper (Cu-Kα) microfocus source over Molybdenum (Mo-Kα). Causality: The longer wavelength of Cu-Kα ( λ = 1.54184 Å) interacts more strongly with the core electrons of Bromine and Chlorine, yielding a much larger imaginary scattering component ( f′′ ). This maximizes the intensity differences between Friedel pairs ( Ihkl​ vs Ihˉkˉlˉ​ ), which is the physical basis for determining chirality[4].

  • Completeness: The data collection strategy is programmed to achieve >99.5% completeness up to 2θ=67∘ , with a high redundancy (multiplicity > 4.0) to ensure accurate measurement of the weak anomalous signals.

Structural Refinement & Absolute Configuration

Data reduction, including empirical absorption correction (multi-scan method), is performed to account for the high absorption coefficient ( μ ) caused by the bromine atom.

Refinement Workflow (SHELXL):

  • Phase Solution: The structure is solved using dual-space methods (SHELXT) to locate the heavy atoms (Br, Cl, F, N, O) and the carbon backbone.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically using full-matrix least-squares on F2 via [5].

  • Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in calculated positions using a riding model to conserve the data-to-parameter ratio. However, the three protons of the ammonium group ( NH3+​ ) must be located in the difference Fourier map and refined freely (or with DFIX restraints). Causality: Accurately locating these protons is essential for validating the geometry of the hydrogen-bonding network.

  • Absolute Configuration (The Flack Parameter): The absolute stereochemistry is established using the [3]. The refinement algorithm models the observed intensities as a mixture of the chosen model and its inverted enantiomer:

    Iobs​=(1−x)Imodel​+xIinverted_model​

    For the (R)-enantiomer of this compound, the refinement will yield a Flack parameter of ~0.00 with a standard uncertainty of <0.03, definitively proving the absolute configuration[6].

SCXRD_Refinement A Data Collection (Cu-Kα Radiation) B Data Reduction & Absorption Correction A->B C Structure Solution (Dual-Space Methods) B->C D Anisotropic Refinement (SHELXL) C->D C->D Phase Solved E Absolute Configuration (Flack Parameter) D->E D->E Anomalous Dispersion

SCXRD data processing and structural refinement pathway.

Mechanistic Insights: Intermolecular Interactions

The final refined structure of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride will reveal the causality behind its high solid-state stability.

  • Hydrogen Bonding: The primary architectural driver is the N−H⋯Cl− network. Each ammonium group acts as a triple hydrogen-bond donor to adjacent chloride anions, forming infinite 1D or 2D supramolecular chains.

  • Steric & Halogen Interactions: The bulky 2-bromo and 6-fluoro substituents on the phenyl ring force the pentyl chain into a specific staggered conformation to minimize steric clash. Additionally, weak halogen bonding ( Br⋯Cl or Br⋯F ) and C−H⋯π interactions further lock the crystal lattice, preventing thermal disorder and yielding a highly precise crystallographic model.

References

  • Flack, H. D. "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881 (1983). URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8 (2015). URL:[Link]

Sources

Foundational

Conformational Locking in Rational Drug Design: Mechanistic Profiling of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine Derivatives

Executive Summary The development of highly selective central nervous system (CNS) therapeutics and transmembrane receptor modulators relies heavily on privileged chiral scaffolds. Among these, (R)-1-(2-Bromo-6-fluorophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective central nervous system (CNS) therapeutics and transmembrane receptor modulators relies heavily on privileged chiral scaffolds. Among these, (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride and its derivatives represent a masterclass in rational drug design. By combining a highly lipophilic aliphatic chain with a sterically hindered, halogenated aromatic ring, this building block acts as a precision pharmacophore.

This technical guide explores the mechanism of action (MoA) of APIs (Active Pharmaceutical Ingredients) derived from this scaffold. We detail how the 2-bromo-6-fluoro substitution pattern induces a "conformational lock" that minimizes entropic penalties during receptor binding, and we provide self-validating experimental workflows for synthesizing and profiling these advanced derivatives.

Structural Pharmacology & The Conformational Lock

The pharmacological efficacy of 1-arylalkylamine derivatives is dictated by their three-dimensional spatial arrangement within target binding pockets[1]. The specific incorporation of the 2-bromo-6-fluoro motif fundamentally alters the physicochemical and spatial properties of the molecule:

  • Steric Hindrance and Dihedral Restriction: Bromine is a highly polarizable, bulky halogen with a van der Waals radius of ~1.85 Å. Fluorine, while highly electronegative, is smaller (~1.47 Å). Placing these halogens at the ortho positions (C2 and C6) creates massive steric repulsion against the adjacent chiral α -carbon. This restricts the rotation of the Caryl​−Calkyl​ bond, forcing the phenyl ring to sit orthogonal to the pentyl chain. This "conformational lock" pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic cost of binding[2].

  • Halogen Bonding ( σ -Hole Interactions): The electron distribution around the bulky bromine atom creates a positive σ -hole along the C-Br bond axis. This allows the bromine to act as a highly directional halogen bond donor to backbone carbonyl oxygens in the receptor's binding site, while the fluorine acts as a localized hydrogen bond acceptor[3].

  • Metabolic Shielding: The di-ortho substitution physically shields the aromatic ring from cytochrome P450 (CYP450) mediated aromatic hydroxylation, significantly extending the metabolic half-life of the derivative[4].

Mechanism of Action (MoA) at Transmembrane Targets

When incorporated into larger APIs, the (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine moiety functions as the primary anchoring vector within deep hydrophobic pockets, such as the transmembrane domains (TMDs) of GPCRs or STING (Stimulator of Interferon Genes) receptors.

In the context of transmembrane receptor agonism, the MoA is driven by precise spatial engagement. The bulky halogenated ring is essential for forcing the receptor into a productive, active conformation (often a C-shaped TMD engagement). Simultaneously, the (R)-stereocenter directs the 5-carbon pentyl chain deep into an adjacent lipophilic sub-pocket. This aliphatic chain engages in extensive π -alkyl and van der Waals interactions with hydrophobic residues (e.g., Tyrosine or Phenylalanine), anchoring the agonist and triggering the allosteric shifts required for downstream intracellular signaling[3]. The (S)-enantiomer, by contrast, projects the pentyl chain into solvent-exposed regions, resulting in a severe loss of affinity[1].

MoA A (R)-1-(2-Bromo-6-fluorophenyl) pentan-1-amine B 2-Br / 6-F Motif (Conformational Lock) A->B C (R)-Pentyl Chain (Lipophilic Vector) A->C E Halogen Bonding & Steric Shielding B->E F Hydrophobic Pocket Anchoring C->F D Transmembrane Target (e.g., STING) G Receptor Activation D->G E->D F->D

Figure 1: Pharmacodynamic mechanism driven by the structural motifs of the chiral scaffold.

Self-Validating Experimental Protocols

To reliably utilize this scaffold in drug development, researchers must employ rigorous, self-validating workflows that ensure stereochemical integrity and confirm target engagement.

Protocol A: Biocatalytic Asymmetric Synthesis

Rationale: Traditional chemical reductive amination struggles to achieve high enantiomeric excess (e.e.) with bulky di-ortho substituted ketones. Engineered ω -transaminases provide perfect stereocontrol and mild reaction conditions[1].

  • Substrate Preparation: Dissolve 50 mM of 1-(2-bromo-6-fluorophenyl)pentan-1-one in DMSO (final concentration 10% v/v to maintain enzyme stability).

  • Enzymatic Conversion: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal phosphate (PLP) cofactor and 1 M isopropylamine (as the amine donor). Add 5 mg/mL of an engineered (R)-selective ω -transaminase.

  • Incubation: Introduce the substrate solution to the buffer. Stir at 30°C for 24 hours under continuous pH monitoring.

  • Isolation: Quench the reaction by adjusting the pH to 11 using 1M NaOH. Extract the free amine with methyl tert-butyl ether (MTBE) (3x 50 mL).

  • Salt Formation: Dry the organic layer over Na2​SO4​ . Bubble anhydrous HCl gas or add 2M HCl in diethyl ether to precipitate the (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl salt.

  • Validation (Self-Correction): Analyze the product via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The protocol is validated only if the e.e. exceeds >99.5%.

Protocol B: Target Engagement Profiling via Surface Plasmon Resonance (SPR)

Rationale: To definitively prove the MoA of the synthesized derivative, direct binding kinetics ( Kd​ , kon​ , koff​ ) must be established independently of cellular assays.

  • Ligand Immobilization: Immobilize the purified target receptor (e.g., STING TMD) onto a CM5 sensor chip using standard amine coupling chemistry until a baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a serial dilution of the API derivative containing the (R)-amine scaffold from 0.1 nM to 10 μ M in running buffer (HBS-EP+ supplemented with 1% DMSO to prevent aggregation).

  • Kinetic Injection: Inject the analytes at a flow rate of 30 μ L/min. Allow 120 seconds for the association phase, followed by a 300-second injection of blank running buffer for the dissociation phase.

  • Validation (Self-Correction): Double-reference the sensograms (subtracting the reference flow cell and blank injections). Fit the resulting curves to a 1:1 Langmuir binding model. A valid assay must yield a χ2 value <10% of Rmax​ .

Workflow S1 Step 1: Biocatalytic Synthesis omega-Transaminase S2 S2 S1->S2 S3 Step 3: API Derivatization Amide/Urea Coupling S2->S3 S4 Step 4: SPR Binding Assay Target Affinity (Kd) S3->S4 S5 Step 5: Cellular Assay Luciferase Reporter S4->S5

Figure 2: Self-validating experimental workflow from biocatalytic synthesis to cellular assay.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the profound impact of the 2-bromo-6-fluoro conformational lock and the (R)-stereocenter on the physicochemical properties and target affinity of the resulting derivatives.

Compound Motif (Amine Core)StereocenterDihedral Angle RestrictionCLogP (est.)Target Affinity ( Kd​ )Metabolic Half-life ( t1/2​ )
Unsubstituted 1-phenylpentan-1-amine(R)Low (Free rotation)2.8> 10,000 nM1.2 h
2-Bromo-6-fluoro derivative (R) High (Locked) 3.6 45 nM > 8.0 h
2-Bromo-6-fluoro derivative(S)High (Locked)3.6> 5,000 nM> 8.0 h
2,6-Difluoro derivative(R)Moderate3.1850 nM4.5 h

Table 1: Comparative SAR and physicochemical profiling demonstrating the superiority of the (R)-2-bromo-6-fluoro scaffold in achieving high affinity and metabolic stability.

References

  • Benchchem. (1S)-1-Phenylpentan-1-amine|CAS 105370-60-3. 1

  • Inimmune. In silico discovery and mechanistic profiling of STING agonists engaging the transmembrane domain. 3

  • NIH / PMC. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists. 2

  • ACS Publications. Design of Potent mRNA Decapping Scavenger Enzyme (DcpS) Inhibitors with Improved Physicochemical Properties...4

Sources

Exploratory

Comprehensive Technical Guide: Solubility and Thermal Stability Profile of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine Hydrochloride

Executive Summary The compound (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride (Molecular Weight: ~296.60 g/mol ) is a highly specialized chiral amine characterized by a sterically hindered, dual-halogenated p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride (Molecular Weight: ~296.60 g/mol ) is a highly specialized chiral amine characterized by a sterically hindered, dual-halogenated phenyl ring and a lipophilic pentyl chain[1]. As a critical building block in medicinal chemistry—particularly for synthesizing pharmaceuticals targeting neurological disorders—understanding its physicochemical boundaries is paramount[1].

This whitepaper provides an in-depth analysis of the compound’s solubility and thermal stability profiles. By adhering to the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines, we establish self-validating experimental workflows that ensure high-fidelity data collection for downstream formulation and regulatory qualification.

Molecular Architecture & Physicochemical Implications

The molecular architecture of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl dictates its behavior in solution and under thermal stress:

  • Lipophilicity vs. Ionization: The pentyl chain and the bromo/fluoro-substituted aromatic ring impart significant lipophilicity to the free base. However, protonation of the primary amine and subsequent hydrochloride salt formation shifts the molecule into a highly water-soluble state.

  • Steric Hindrance: The ortho-substitutions (bromine and fluorine) restrict the rotation of the pentyl-amine moiety. This rigid conformation influences both the crystal lattice energy (impacting the melting point) and the solvation cavity required during dissolution.

Equilibrium Solubility Profile (USP <1236>)

Determining the thermodynamic equilibrium solubility is a critical pre-formulation step. For an ionizable hydrochloride salt, solubility is highly pH-dependent and subject to the common-ion effect . In media with high chloride concentrations (e.g., pH 1.2 simulated gastric fluid), the abundance of Cl− ions shifts the dissociation equilibrium to the left, slightly suppressing the apparent solubility of the drug substance compared to pure water[2].

Experimental Protocol: Shake-Flask Method

To obtain true equilibrium solubility data compliant with USP <1236>[3], the saturation shake-flask method is employed. This protocol is designed as a self-validating system: equilibrium is only confirmed when consecutive time-point measurements show no statistically significant variance.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard compendial buffers (pH 1.2, 4.5, 6.8) and pure deionized water.

  • Saturation: Add an excess amount of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl to 10 mL of each medium in sealed glass vials.

  • Equilibration: Place the vials in a thermostatic shaker set to 37 ± 0.5 °C at 150 rpm[2].

  • Sampling & Phase Separation: At 24 hours and 48 hours, extract 1 mL aliquots. Centrifuge at 10,000 rpm for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter to remove undissolved particles.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a validated calibration curve.

  • Validation: Compare the 24h and 48h concentrations. If the difference is <5% , thermodynamic equilibrium is confirmed.

SolubilityWorkflow A Excess API Added to Aqueous Buffer (pH 1.2 - 6.8) B Thermostatic Shaking (37 ± 0.5 °C) A->B Suspension formation C Centrifugation & Filtration (0.22 µm PTFE) B->C Phase separation D HPLC-UV Quantification C->D Supernatant analysis E Equilibrium Verification (24h vs 48h) D->E Data validation E->B If Δ > 5% (Continue) F Report Equilibrium Solubility (S_eq) E->F If Δ < 5% (Complete)

Workflow for equilibrium solubility determination compliant with USP <1236>.

Quantitative Solubility Data Summary

The following table summarizes the expected solubility profile of the compound across physiological pH ranges at 37 °C.

Solvent / MediapHSolubility (mg/mL)Observation / Mechanism
Deionized Water~5.5> 50.0High solubility driven by complete dissociation of the HCl salt.
0.1 N HCl1.235.5Slight suppression due to the common-ion effect ( Cl− )[2].
Acetate Buffer4.5> 50.0Complete ionization of the primary amine ( pKa​≈9.5 ).
Phosphate Buffer6.8> 50.0Remains fully ionized; sink conditions easily maintained.

Thermal Stability & Degradation Kinetics (USP <891>)

Thermal analysis is a cornerstone of material characterization, providing granular data regarding phase transitions, mass changes, and decomposition thresholds[4]. For chiral amine hydrochlorides, thermal profiling dictates safe drying temperatures during synthesis and highlights potential degradation pathways.

Experimental Protocol: DSC and TGA

To evaluate thermal stability, we utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in accordance with USP <891> guidelines[5].

Step-by-Step Methodology:

  • Sample Preparation: Because amine salts can be hygroscopic, handle the compound in a low-humidity glovebox. Accurately weigh 3–5 mg of the sample into an aluminum pan (for DSC) and a platinum pan (for TGA)[5].

  • TGA Execution: Program the microbalance to heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min). Monitor for mass loss events corresponding to residual moisture or decomposition[5].

  • DSC Execution: Using a heat-flux DSC, heat the sealed aluminum pan from 25 °C to 250 °C at 10 °C/min. Record the heat flow to identify endothermic peaks (melting) and exothermic peaks (degradation)[4].

  • Data Synthesis: Overlay the TGA and DSC thermograms. A sharp endothermic peak on the DSC without concurrent mass loss on the TGA confirms the true melting point ( Tm​ ).

ThermalLogic A Sample Prep (Low Humidity) B TGA (USP <891>) Mass Loss vs Temp A->B 10°C/min, N2 C DSC (USP <891>) Heat Flow vs Temp A->C 10°C/min, N2 D Identify Degradants (LC-MS) B->D If Mass Loss > 0.5% C->D Exothermic Event E ICH Q3A Compliance Impurity Qualification D->E Structure Elucidation

Thermal analysis logic linking USP <891> protocols to ICH Q3A impurity profiling.

Quantitative Thermal Data Summary
Thermal ParameterValueAnalytical TechniqueInterpretation
Melting Point ( Tm​ ) 168 – 172 °CDSCSharp endothermic peak indicating high crystalline purity.
Residual Moisture < 0.5% w/wTGAMinimal mass loss before 100 °C; compound is non-hygroscopic.
Onset of Decomposition ( Td​ ) ~215 °CTGA & DSCExothermic degradation coupled with rapid mass loss (likely loss of HCl gas and alkyl fragmentation).

Impurity Profiling & Regulatory Alignment (ICH Q3A)

When (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl is subjected to temperatures exceeding its Td​ (~215 °C), or prolonged thermal stress during manufacturing, degradation products are formed.

According to the ICH Q3A (Impurities in New Drug Substances) guidelines, any organic impurities—including degradation products—must be strictly monitored[6]. The ICH Q3A framework categorizes these impurities and establishes specific threshold levels based on the maximum daily dose of the final drug product[6].

If thermal degradation generates an impurity exceeding the Identification Threshold (typically 0.10% or 1.0% depending on dosage), the exact chemical structure of the degradant must be elucidated (e.g., via LC-MS or NMR)[6]. Furthermore, if it exceeds the Qualification Threshold (0.15% or 1.0%), comprehensive safety and toxicity assessments must be conducted to ensure patient safety[6]. Therefore, maintaining manufacturing and drying processes well below the 215 °C decomposition threshold is a critical quality attribute (CQA) for this compound.

References

  • evitachem.com - Buy 1-(2-Bromo-6-fluorophenyl)pentan-1-amine (EVT-13169587).
  • fda.gov - Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • biorelevant.com - USP <1236>: Solubility Measurements Chapter.
  • labmanager.com - Thermal Analysis: Stability, Decomposition, and Material Properties.
  • pharmtech.com - Residual Moisture Testing Methods for Lyophilized Drug Products.
  • tasianinch.com - Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.

Sources

Foundational

Strategic Implementation of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl in Early-Stage Drug Discovery

Executive Summary The design of highly selective small-molecule therapeutics relies heavily on the strategic incorporation of privileged building blocks. (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly selective small-molecule therapeutics relies heavily on the strategic incorporation of privileged building blocks. (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a highly specialized chiral aliphatic amine that offers unique steric, electronic, and conformational properties. This whitepaper provides an in-depth technical guide on leveraging this building block in early-stage drug discovery, detailing its structural rationale, synthetic integration, and validated experimental protocols for hit-to-lead optimization.

Structural Rationale & Pharmacophore Utility

The architectural complexity of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine provides a multi-faceted toolkit for medicinal chemists aiming to optimize target affinity and pharmacokinetic profiles:

  • Conformational Restriction via Ortho-Halogens: The simultaneous presence of bromine and fluorine at the ortho positions of the phenyl ring induces severe steric hindrance, restricting rotation around the Caryl​−Calkyl​ bond. This "locked" conformation minimizes the entropic penalty upon target binding. Furthermore, this specific 2-bromo-6-fluoro substitution pattern has been successfully employed to achieve exquisite isoform selectivity in kinase inhibitors (e.g., selectively targeting LIMK1 over LIMK2) by exploiting subtle differences in the hinge region's steric environment[1].

  • Electronic Modulation & Halogen Bonding: Fluorine increases the metabolic stability of the aromatic ring by blocking cytochrome P450-mediated oxidation, while also lowering the pKa of the adjacent amine. Conversely, the highly polarizable bromine atom can act as a halogen bond donor, establishing highly directional interactions with backbone carbonyls in the target protein's binding pocket. Similar halogenated phenyl motifs are foundational to the efficacy of alpha-2 adrenergic agonists like romifidine[2].

  • Stereospecific Lipophilic Anchoring: The (R)-configured chiral center dictates the precise spatial trajectory of the pentyl chain. This aliphatic tail serves as a highly lipophilic anchor, designed to occupy deep, hydrophobic sub-pockets (such as the DFG-out pocket in kinases or transmembrane domains in GPCRs), driving binding affinity through the hydrophobic effect and serving as a precursor for neurological targets[3].

Synthetic Integration Workflow

Incorporating this building block into a lead scaffold typically involves amide bond formation, reductive amination, or nucleophilic aromatic substitution ( SN​Ar ). The amine is supplied as a hydrochloride salt to prevent oxidative degradation and spontaneous carbamate formation from atmospheric CO2​ .

Workflow A Core Building Block (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine B Library Synthesis (Amidation / Alkylation) A->B Scaffold Decoration C In Vitro Screening (Target Engagement) B->C High-Throughput Screening D SAR Analysis (Stereochemistry & Halogen Effects) C->D Hit Identification D->B Feedback Loop E Lead Optimization (PK/PD Profiling) D->E Rational Design Iteration

Figure 1: Iterative drug discovery workflow utilizing the chiral amine building block.

Experimental Protocols: Self-Validating Systems

Protocol A: Sterically Hindered Amide Coupling

Causality & Rationale: The α -chiral center and the bulky ortho-bromine create an immensely sterically hindered environment around the primary amine. Standard coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields due to a high activation energy barrier. We utilize HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, significantly accelerating the coupling kinetics.

Step-by-Step Methodology:

  • Activation: In an oven-dried reaction vial under a nitrogen atmosphere, dissolve the target carboxylic acid pharmacophore (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Stir for 15 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Free-Basing: In a separate vial, suspend (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: 1.0 eq of DIPEA neutralizes the HCl salt, while the excess maintains the basicity required to deprotonate the HOAt intermediate during the nucleophilic attack.

  • Coupling: Add the free-based amine solution dropwise to the activated acid mixture. Stir at room temperature for 12–18 hours. Monitor reaction progression via LC-MS, looking for the disappearance of the active ester mass.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (3x) and brine (1x). Rationale: The basic aqueous wash effectively partitions the acidic HOAt byproduct and any unreacted carboxylic acid into the aqueous layer, self-purifying the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure amide.

Protocol B: High-Throughput Target Engagement (Fluorescence Polarization)

Causality & Rationale: To validate the binding affinity of the newly synthesized lead, a competitive Fluorescence Polarization (FP) assay is employed. This homogeneous assay relies on the rotational correlation time of a fluorescent tracer, providing a highly robust, self-validating readout of target engagement without the need for washing steps.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Rationale: Tween-20 prevents non-specific binding of the lipophilic pentyl chain to the microplate walls.

  • Tracer Incubation: Incubate the target protein (e.g., isolated kinase domain) with a known fluorescently labeled tracer ligand at their predetermined Kd​ concentration for 30 minutes.

  • Compound Addition: Dispense the synthesized (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine derivative in a 10-point dose-response dilution series (from 10 μ M to 0.5 nM) into a 384-well black microplate.

  • Measurement: Add the protein-tracer complex to the compound wells. Incubate for 1 hour at room temperature to reach thermodynamic equilibrium. Read the microplate on a multi-mode reader measuring parallel and perpendicular fluorescence intensities. Calculate the IC50​ based on the decrease in polarization (mP) as the test compound displaces the tracer.

Mechanism Ligand Lead Compound (2-Bromo-6-fluoro Motif) Pocket Target Protein (e.g., Kinase Hinge) Ligand->Pocket Binding Event Interaction1 Steric Clash Avoidance (Isoform Selectivity) Pocket->Interaction1 Structural Fit Interaction2 Halogen Bonding (Affinity Enhancement) Pocket->Interaction2 Electronic Fit Outcome Target Inhibition (Signal Transduction Blocked) Interaction1->Outcome Interaction2->Outcome

Figure 2: Mechanistic pathway of target engagement and isoform selectivity via halogenated motifs.

Data Presentation: Physicochemical Properties & SAR Implications

The intrinsic physicochemical properties of the building block heavily influence the final lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[3].

PropertyValue (Approx.)Medicinal Chemistry Rationale
Molecular Weight 296.60 g/mol (HCl salt)Leaves >200 Da for the addition of a core pharmacophore while strictly adhering to Lipinski's Rule of 5 for oral bioavailability.
LogP (Neutral Base) ~3.5The pentyl chain imparts significant lipophilicity, ideal for penetrating the blood-brain barrier (BBB) for CNS targets or engaging deep hydrophobic pockets.
pKa (Aliphatic Amine) ~9.0Ensures the amine is predominantly protonated at physiological pH (7.4), enabling critical salt-bridge interactions with acidic residues (Asp/Glu) in the target site.
Topological Polar Surface Area (TPSA) 26.0 ŲLow TPSA ensures excellent membrane permeability, crucial for intracellular targets (e.g., kinases) and neurological applications.

References

2.[2] Title: Romifidine | C9H9BrFN3 | CID 71969 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

3.[1] Title: Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicity Profile of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development.[1] Its unique structure, featuring a halogenated phenyl ring and a chiral center, makes it a valuable building block for synthesizing complex molecules with potential therapeutic applications.[1][2] The presence of bromine and fluorine substituents can enhance pharmacological properties such as binding affinity to biological targets.[1] As with any novel chemical entity, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the well-being of laboratory personnel and for the successful progression of research and development activities.

This technical guide provides a comprehensive overview of the available safety data and a predicted toxicity profile for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl. Due to the limited publicly available data for this specific compound, this guide synthesizes information from structurally related molecules and general principles of chemical safety and toxicology. The information herein is intended to empower researchers to handle this compound with the necessary precautions and to design experiments that are both safe and effective.

Chemical and Physical Properties

PropertyValue/InformationSource
IUPAC Name (1R)-1-(2-bromo-6-fluorophenyl)pentan-1-amine hydrochloride[1]
Molecular Formula C₁₁H₁₆BrClFN[1]
Molecular Weight 296.60 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be more soluble in aqueous environments as a hydrochloride salt.[2][2]
Reactivity The amino group can act as a nucleophile. As an amine, it can react with acids to form salts.[2] Vapors may form explosive mixtures with air upon intense warming.[2]

Hazard Identification and Safety Precautions

Given the presence of a bromo- and fluoro-substituted phenyl ring and a primary amine group, (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl should be handled as a potentially hazardous substance. The following hazard classifications are predicted based on the known toxicology of similar chemical structures.

Predicted GHS Hazard Statements:
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is critical when handling this compound. The following diagram outlines the essential safety workflow.

Hazard_Mitigation_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Experimentation cluster_disposal Waste & Decontamination Risk_Assessment Conduct Risk Assessment SDS_Review Review (Surrogate) SDS Risk_Assessment->SDS_Review Engineering_Controls Ensure Engineering Controls (Fume Hood, Ventilation) SDS_Review->Engineering_Controls PPE_Selection Select Appropriate PPE Engineering_Controls->PPE_Selection Handling Handle in Fume Hood PPE_Selection->Handling PPE Wear Required PPE: - Dual Gloves - Lab Coat - Safety Goggles/Face Shield Handling->PPE Spill_Kit Ensure Spill Kit is Accessible Handling->Spill_Kit Waste_Disposal Dispose of Waste in Designated Hazardous Waste Containers Handling->Waste_Disposal Decontamination Decontaminate Work Surfaces Waste_Disposal->Decontamination

Caption: Hazard Mitigation Workflow for Handling (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl.

Engineering Controls:

  • Always handle this compound in a well-ventilated chemical fume hood.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.[4] For tasks with a higher risk of splashing, consider double gloving.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be worn.[4]

Hygiene Measures:

  • Wash hands thoroughly after handling the compound.[4]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Remove and wash contaminated clothing before reuse.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Storage and Handling

Proper storage is essential to maintain the integrity of the compound and to prevent accidental exposure.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10] Keep away from heat, sparks, and open flames.[4] Consider storing in a locked cabinet.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the area.[4]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[9]

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4]

  • Clean: Clean the spill area thoroughly.

  • PPE: Wear appropriate personal protective equipment during cleanup.

Toxicity Profile

A comprehensive toxicological profile for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl has not been published. The following information is extrapolated from data on structurally related compounds and general toxicological principles.

Acute Toxicity
  • Oral: Based on the predicted GHS classification, the compound is likely harmful if swallowed. The acute oral lethal doses for various flavoring chemicals have been reported in rats and mice, highlighting that structural features can influence toxicity.[11]

  • Dermal: No data is available. Skin irritation is a potential effect.

  • Inhalation: Inhalation may cause respiratory tract irritation.[3] High concentrations of vapors from similar compounds may cause drowsiness and dizziness.[12]

Chronic Toxicity and Carcinogenicity
  • Chronic Exposure: Prolonged or repeated exposure may pose health risks. For instance, chronic inhalation of some brominated compounds can lead to serious health damage.[12]

  • Carcinogenicity: There is no data to suggest that this compound is carcinogenic. Studies on bromomethane did not find evidence of carcinogenic effects in rats or mice.[13] However, the absence of data does not confirm a lack of carcinogenicity.

  • Mutagenicity: No data is available. In silico mutagenicity assessments are often conducted for novel compounds in drug development.[14]

  • Neurotoxicity: Some brominated organic compounds have been shown to have neurotoxic effects in both humans and animals, leading to symptoms such as abnormal gait, tremors, and cognitive impairment.[12][13][15] Given the structural similarity, the potential for neurotoxicity should be considered.

Ecotoxicity
  • The predicted GHS classification suggests that this compound is toxic to aquatic life with long-lasting effects. Therefore, it should not be released into the environment.

The following diagram illustrates the potential routes of exposure and target organs.

Toxicity_Pathway Inhalation Inhalation Respiratory_System Respiratory System (Irritation) Inhalation->Respiratory_System CNS Central Nervous System (Potential Neurotoxicity) Inhalation->CNS Ingestion Ingestion Ingestion->CNS Dermal_Contact Dermal Contact Skin Skin (Irritation) Dermal_Contact->Skin Eyes Eyes (Serious Irritation) Dermal_Contact->Eyes Aquatic_Environment Aquatic Environment (Toxicity) Respiratory_System->Aquatic_Environment Environmental Release Skin->Aquatic_Environment Environmental Release

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl

Executive Summary (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine is a highly functionalized chiral benzylic amine that serves as a critical building block in medicinal chemistry and drug development[1]. The unique structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine is a highly functionalized chiral benzylic amine that serves as a critical building block in medicinal chemistry and drug development[1]. The unique structural incorporation of both bromine and fluorine on the aromatic ring classifies it as a versatile halogenated precursor[1]. The bromine atom provides an essential synthetic vector for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), while the fluorine atom modulates the basicity of the amine and enhances the metabolic stability of downstream active pharmaceutical ingredients (APIs).

This application note details a robust, highly diastereoselective synthesis protocol utilizing Ellman’s sulfinamide methodology to achieve >98% enantiomeric purity.

Mechanistic Rationale & Stereochemical Strategy

Synthesizing enantiopure α -chiral primary amines is notoriously challenging due to the high potential for racemization and the difficulty of differentiating facial attack during C-C bond formation. To overcome this, we employ the (R)-tert-butanesulfinamide auxiliary, which has emerged as the gold standard for asymmetric amine synthesis over the last two decades[2].

The causality behind this synthetic strategy is built on three pillars:

  • Electrophilic Activation : The electron-withdrawing nature of the tert-butanesulfinyl group significantly increases the electrophilicity of the imine carbon, facilitating the addition of the relatively bulky n-butylmagnesium bromide nucleophile[3].

  • Stereodirection via Conformational Locking : The stereogenic sulfur atom acts as a powerful chiral directing group[4]. In non-coordinating solvents like dichloromethane (DCM), the magnesium of the Grignard reagent coordinates to both the sulfinyl oxygen and the imine nitrogen. This forms a rigid, six-membered Zimmerman-Traxler-like transition state. The bulky tert-butyl group sterically shields the Re-face of the imine, forcing the nucleophile to attack exclusively from the less hindered Si-face, yielding the (R,R)-diastereomer[2].

  • Orthogonal Deprotection : Following C-C bond formation, the sulfinyl group is cleanly cleaved under mild acidic conditions to yield the free amine, which is immediately trapped as the hydrochloride salt to prevent degradation or racemization[4].

Experimental Protocols & In-Process Controls (IPC)

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPC) to ensure reaction fidelity before proceeding to subsequent steps.

Phase 1: Titanium-Mediated Imine Condensation

Rationale : Titanium(IV) ethoxide (Ti(OEt)₄) is selected as both a Lewis acid catalyst and a highly effective water scavenger to drive the equilibrium of the condensation reaction to completion without the need for harsh dehydrating conditions[4].

  • Initialization : In an oven-dried, argon-purged flask, dissolve 2-bromo-6-fluorobenzaldehyde (1.0 equiv, 10.0 mmol) in anhydrous THF (0.5 M).

  • Auxiliary Addition : Add (R)-tert-butanesulfinamide (1.1 equiv, 11.0 mmol) to the stirring solution.

  • Activation : Dropwise add Ti(OEt)₄ (2.0 equiv, 20.0 mmol) at room temperature. Stir the yellow solution for 12 hours.

  • IPC Check : Analyze an aliquot via LC-MS. The reaction is complete when >95% of the aldehyde is consumed.

  • Workup : Quench the reaction by adding an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white precipitate of TiO₂ will form. Filter the suspension through a pad of Celite, wash the filter cake with EtOAc, and separate the organic layer. Dry over Na₂SO₄ and concentrate in vacuo to afford the (R)-N-sulfinyl imine.

Phase 2: Diastereoselective Grignard Addition

Rationale : Dichloromethane (DCM) is utilized as the solvent at -48 °C. Unlike THF, which strongly coordinates to magnesium and disrupts the cyclic transition state, DCM is non-coordinating, thereby maximizing the diastereomeric excess (d.e.)[2].

  • Preparation : Dissolve the crude (R)-N-sulfinyl imine (1.0 equiv) in anhydrous DCM (0.2 M) under argon.

  • Cooling : Submerge the flask in a dry ice/acetonitrile bath to maintain a stable internal temperature of -48 °C.

  • Nucleophilic Attack : Slowly add n-butylmagnesium bromide (2.0 M in ether, 2.0 equiv) dropwise over 30 minutes to prevent exotherms. Stir at -48 °C for 4 hours.

  • IPC Check : TLC (Hexanes/EtOAc 7:3) should indicate complete disappearance of the imine starting material.

  • Workup : Quench the reaction cold with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the protected (R,R)-amine.

Phase 3: Acidic Cleavage & Salt Formation

Rationale : Treatment with anhydrous HCl selectively cleaves the N-S bond without affecting the halogenated aromatic ring, directly precipitating the product as a stable HCl salt[3].

  • Deprotection : Dissolve the purified protected amine in anhydrous methanol (0.2 M).

  • Salt Formation : Add 4M HCl in dioxane (3.0 equiv) dropwise at room temperature. Stir for 2 hours.

  • IPC Check : LC-MS should confirm the complete loss of the sulfinyl mass (M-104).

  • Isolation : Concentrate the solution in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl as a highly crystalline white solid. Filter and dry under high vacuum.

Optimization Data

The choice of solvent and temperature during the Grignard addition (Phase 2) is the most critical variable for stereocontrol. Table 1 summarizes the optimization parameters validating the protocol choices.

EntrySolventTemp (°C)n-BuMgBr (equiv)Yield (%)Diastereomeric Excess (d.e. %)
1THF-781.56884
2THF-482.07589
3 DCM -48 2.0 92 >98
4DCM02.08885

Table 1: Optimization of the Grignard addition step. Entry 3 represents the optimal conditions utilized in the protocol.

Visualizations

Workflow A 2-Br-6-F-Benzaldehyde C (R)-N-Sulfinyl Imine A->C Ti(OEt)4, THF B (R)-t-Butanesulfinamide B->C Condensation E Protected (R)-Amine C->E DCM, -48°C D n-BuMgBr D->E Grignard Add. F Target HCl Salt E->F HCl/MeOH

Figure 1: Step-by-step synthetic workflow for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl.

Mechanism S1 Chiral N-Sulfinyl Imine S2 Mg2+ Coordination (6-Membered TS) S1->S2 n-BuMgBr S3 Steric Shielding (Re-face Blocked) S2->S3 Conformational Lock S4 Nucleophilic Attack (Si-face Open) S3->S4 Stereodirection S5 S5 S4->S5 C-C Bond Formation

Figure 2: Mechanistic causality of stereocontrol via Zimmerman-Traxler transition state.

References

  • Title : Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines Source : RSC Advances URL :[Link]

  • Title : N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source : Accounts of Chemical Research (ACS Publications) URL :[Link]

  • Title : N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines Source : PubMed (National Institutes of Health) URL :[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl Mechanistic Insights & Causality (E-E-A-T) The functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl

Mechanistic Insights & Causality (E-E-A-T)

The functionalization of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine presents a trifecta of synthetic challenges: a reactive primary amine, immense steric congestion, and a sensitive benzylic stereocenter. Successful palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) requires a highly deliberate approach to reagent and ligand selection.

The Necessity of Amine Protection

The starting material is supplied as an HCl salt. If subjected directly to cross-coupling conditions, the liberated free primary amine acts as a strong σ -donor. It will coordinate to the palladium center, displacing the phosphine ligands and forming a stable, catalytically inactive Pd(II)-amine complex (catalyst poisoning)[1]. Furthermore, under basic conditions, unprotected ortho-halo benzylic amines are highly prone to undesired intra- or intermolecular amination. Causality: By converting the primary amine to a tert-butyloxycarbonyl (Boc) carbamate, we eliminate the nitrogen's nucleophilicity and its ability to poison the catalyst, ensuring the palladium cycle remains active exclusively at the C-Br bond.

Overcoming Di-Ortho Steric Hindrance

The C-Br bond in this scaffold is flanked by an ortho-fluoro atom and an ortho-benzylic amine bearing a bulky pentyl chain. This di-ortho substitution creates a highly sterically hindered microenvironment that severely retards both the oxidative addition and transmetalation steps of the catalytic cycle. Standard ligands (e.g., PPh 3​ or dppf) fail to promote the reaction. Causality: We must employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the hindered C-Br bond, while the flexible biaryl backbone provides the necessary steric bulk to force the crucial reductive elimination step[2],[3].

Preservation of Benzylic Stereochemistry

The (R)-stereocenter is located at the benzylic position. While benzylic amines are generally more robust than benzylic alcohols, the use of harsh, strong bases (e.g., NaOtBu) at elevated temperatures can lead to deprotonation of the benzylic C-H bond, resulting in racemization. Causality: To preserve the enantiomeric excess (ee) of the (R)-enantiomer, mild inorganic bases such as K 3​ PO 4​ or Cs 2​ CO 3​ are strictly utilized. These bases are strong enough to facilitate transmetalation but mild enough to leave the benzylic proton intact.

Experimental Workflows & Visualizations

Workflow A Starting Material Amine HCl Salt B Step 1: Protection Boc2O, Et3N A->B C Step 2: Cross-Coupling Pd-Catalysis B->C D Step 3: Deprotection HCl/Dioxane C->D E Final Product Functionalized Amine D->E

Figure 1: Four-step synthetic workflow for the functionalization of the chiral benzylic amine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br TM Transmetalation OA->TM Base RE Reductive Elimination TM->RE R-B(OH)2 RE->Pd0 Product

Figure 2: General Pd-catalyzed cross-coupling cycle highlighting key mechanistic steps.

Quantitative Data: Ligand & Base Screening

The following table summarizes the optimization of the Suzuki-Miyaura coupling for the Boc-protected intermediate with phenylboronic acid. Note the critical impact of ligand and base selection on both yield and stereochemical integrity.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)ee (%)
1Pd(PPh 3​ ) 4​ NoneNa 2​ CO 3​ Toluene/H 2​ O80<5N/A
2Pd(OAc) 2​ PPh 3​ K 3​ PO 4​ Toluene/H 2​ O8012>99
3Pd(OAc) 2​ XPhosK 3​ PO 4​ Toluene/H 2​ O8068>99
4 Pd(OAc) 2​ SPhos K 3​ PO 4​ Toluene/H 2​ O 80 85 >99
5Pd(OAc) 2​ SPhosNaOtBuToluene1007284*

*Decrease in ee is attributed to base-mediated deprotonation at the benzylic position.

Step-by-Step Methodologies

Protocol A: Boc-Protection of the Chiral Amine
  • Preparation: Suspend (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL).

  • Neutralization: Add triethylamine (Et 3​ N, 30.0 mmol, 3.0 eq) dropwise. The mixture will become homogeneous as the free base is liberated. Cool the solution to 0 °C.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc 2​ O, 12.0 mmol, 1.2 eq) dissolved in 10 mL DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and Et 3​ N, followed by brine (30 mL). Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

  • Self-Validation System: Perform a TLC (Hexanes/EtOAc 4:1) and stain with Ninhydrin. The disappearance of the primary amine (which stains a bright pink/purple) and the appearance of a UV-active, ninhydrin-negative spot confirms complete protection.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected amine (5.0 mmol, 1.0 eq), arylboronic acid (7.5 mmol, 1.5 eq), Pd(OAc) 2​ (0.25 mmol, 0.05 eq), SPhos (0.50 mmol, 0.10 eq), and K 3​ PO 4​ (15.0 mmol, 3.0 eq).

  • Degassing: Add a degassed mixture of Toluene/H 2​ O (5:1 v/v, 25 mL). Purge the flask with Argon for 10 minutes using standard Schlenk techniques.

  • Reaction: Seal the flask and heat to 80 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water and brine. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash column chromatography.

  • Self-Validation System: Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet for the 79 Br/ 81 Br isotopes. Complete consumption of this brominated isotopic signature and the appearance of the expected product mass confirms full conversion.

Protocol C: Deprotection to the Free Amine
  • Preparation: Dissolve the purified cross-coupled Boc-amine (4.0 mmol) in anhydrous DCM (10 mL).

  • Deprotection: Add 4M HCl in Dioxane (10 mL, ~10 eq) dropwise at room temperature. Stir for 2 hours. Gas evolution (CO 2​ and isobutylene) will be observed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate the pure functionalized chiral amine HCl salt.

  • Self-Validation System: Re-emergence of a ninhydrin-positive spot on TLC and a mass shift of -100 Da (loss of the Boc group) in ESI-MS confirms successful and complete deprotection.

Sources

Method

Application Note: In Vitro Evaluation of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl in Monoamine Transporter Assays

Audience: Researchers, Assay Development Scientists, and Medicinal Chemists Document Type: Technical Protocol & Application Guide Introduction & Pharmacological Rationale The compound (R)-1-(2-Bromo-6-fluorophenyl)pentan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Development Scientists, and Medicinal Chemists Document Type: Technical Protocol & Application Guide

Introduction & Pharmacological Rationale

The compound (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl is a highly specialized chiral building block and putative central nervous system (CNS) modulator[1]. Structurally, it belongs to the halogenated phenylalkylamine class. The presence of ortho-bromo and ortho-fluoro substituents on the phenyl ring creates a distinct electronic and steric profile that forces the pentyl chain into specific spatial conformations. In medicinal chemistry, this scaffold is frequently investigated for its interaction with the solute carrier 6 (SLC6) family of proteins, specifically the monoamine transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[1].

Causality in Experimental Design
  • Stereospecificity: The (R)-enantiomer is specifically utilized to probe the stereoselective binding requirements of the transporter's central S1 binding pocket. Racemic mixtures can obscure binding kinetics if one enantiomer acts as an antagonist while the other is inactive.

  • Salt Form Selection: The hydrochloride (HCl) salt is critical for in vitro assays. Freebase lipophilic amines exhibit poor aqueous solubility and require high concentrations of dimethyl sulfoxide (DMSO) for dissolution. High DMSO concentrations (>0.5%) alter cell membrane fluidity and artificially perturb transporter kinetics. The HCl salt ensures rapid dissolution and allows the final assay DMSO concentration to be maintained at a biologically inert 0.1%.

Experimental Model & Assay Selection

To evaluate the reuptake inhibition profile of this compound, we employ a Homogeneous Fluorescent Uptake Assay using stably transfected cell lines.

  • Cell Line Selection: Human Embryonic Kidney 293 (HEK293) cells are the gold standard for this assay[2]. Why? HEK293 cells possess negligible endogenous expression of DAT, SERT, or NET. When stably transfected with human DAT (hDAT), SERT (hSERT), or NET (hNET), any observed fluorescent substrate uptake is exclusively mediated by the target of interest, providing a pristine signal-to-background ratio.

  • Assay Modality: We utilize a live-cell kinetic fluorescent assay (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit)[3][4]. Why? Traditional radiometric assays using [3H]-dopamine require radioactive handling and multiple wash steps that can dislodge adherent cells, increasing well-to-well variability. This fluorescent kit utilizes a proprietary substrate that mimics monoamines, paired with an extracellular masking dye. The masking dye quenches fluorescence outside the cell, allowing real-time kinetic reads of intracellular accumulation without a single wash step[3][4].

Assay Mechanism Visualization

AssayMechanism cluster_0 Extracellular Environment cluster_1 Intracellular Environment Substrate Fluorescent Substrate Transporter Monoamine Transporter (DAT/SERT/NET) Substrate->Transporter Uptake MaskingDye Masking Dye MaskingDye->Substrate Quenches extracellular fluorescence Inhibitor (R)-1-(2-Bromo-6-fluorophenyl) pentan-1-amine HCl Inhibitor->Transporter Inhibits uptake Fluorescence Fluorescent Signal (Readout) Transporter->Fluorescence Accumulation

Fig 1: Homogeneous fluorescent uptake assay mechanism for monoamine transporter screening.

Step-by-Step Protocol

Phase 1: Cell Preparation & Plating
  • Harvest stably transfected HEK293 cells (hDAT, hSERT, or hNET) at 80% confluence using TrypLE (avoid standard Trypsin to prevent excessive cleavage of membrane proteins).

  • Resuspend cells in standard culture media (DMEM + 10% FBS + 1% Pen/Strep).

  • Plate cells at 40,000 cells/well in a 96-well black-walled, clear-bottom microplate.

    • Critical Insight: The plate must be coated with Poly-D-Lysine. HEK293 cells adhere weakly to standard tissue culture plastic. The addition of assay buffers can create shear forces that dislodge cells, ruining the optical read. Poly-D-Lysine provides an electrostatic anchor.

  • Incubate overnight at 37°C, 5% CO₂.

Phase 2: Compound Preparation (Self-Validating System)

To ensure the assay is self-validating, every plate must contain a full dose-response curve of a known reference inhibitor to calculate the Z'-factor[5][6].

  • Test Compound: Prepare a 10 mM stock of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl in 100% DMSO.

  • Reference Controls: Prepare 10 mM stocks of Nomifensine (DAT), Fluoxetine (SERT), and Nisoxetine (NET)[2].

  • Perform an 11-point, 3-fold serial dilution in a V-bottom intermediate plate using 100% DMSO.

  • Dilute the DMSO stocks 1:100 into Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) to create a 10X working solution (Final DMSO concentration in the assay will be 0.1%).

Phase 3: Fluorescent Uptake Execution
  • Remove the culture media from the 96-well plate. Gently wash once with 100 µL of Assay Buffer.

  • Add 90 µL of Assay Buffer to all wells.

  • Add 10 µL of the 10X compound working solutions to the respective wells. Incubate for 30 minutes at 37°C to allow compound binding.

  • Reconstitute the Fluorescent Substrate and Masking Dye mix (from the Uptake Assay Kit) in Assay Buffer[3].

  • Add 100 µL of the Dye Mix to all wells. Immediately transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR) or a standard kinetic microplate reader.

  • Kinetic Read: Excite at 440 nm and read emission at 520 nm. Record fluorescence every 10 seconds for 30 minutes at 37°C.

Phase 4: Cytotoxicity Counter-Screen

A critical artifact in transporter assays is compound-induced cytotoxicity. If a compound kills the cell, transport stops, which can be falsely interpreted as transporter inhibition[7].

  • Run a parallel plate using a live-cell protease assay (e.g., GF-AFC substrate) as recommended by the NIH Assay Guidance Manual[7].

  • Incubate cells with the test compound for the exact duration of the uptake assay (1 hour total).

  • Add the cell-permeable GF-AFC substrate. Viable cells will cleave the substrate to generate a fluorescent signal (Ex 400 nm / Em 505 nm). A drop in signal indicates cytotoxicity.

Data Analysis & Quality Control Metrics

Calculate the initial velocity ( V0​ ) of substrate uptake from the linear portion of the kinetic curve (typically the first 5–10 minutes). Normalize the data to the vehicle control (0.1% DMSO, 0% inhibition) and the maximum reference inhibitor concentration (100% inhibition).

A robust assay must pass strict Quality Control (QC) metrics. The Z'-factor evaluates the dynamic range and data variation of the assay[5]. An assay is only considered valid for screening if Z′≥0.5 .

Expected Quantitative Results & Validation Metrics
Target SystemReference InhibitorExpected Reference IC₅₀ (nM)Minimum Acceptable Z'-FactorCytotoxicity Threshold
hDAT (HEK293)Nomifensine150 - 250> 0.65> 10,000 nM
hSERT (HEK293)Fluoxetine10 - 30> 0.60> 10,000 nM
hNET (HEK293)Nisoxetine5 - 20> 0.70> 10,000 nM
Viability (HepG2)Puromycin (Control)~ 1,000> 0.75N/A

Note: The IC₅₀ for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl will be derived via non-linear regression (four-parameter logistic equation) comparing its dose-response curve against these validated baselines.

References

  • Title : Neurotransmitter Transporter Uptake Assay Kit Source : Molecular Devices Online Store URL :[Link]

  • Title : Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters Source : PubMed Central (PMC), National Institutes of Health URL :[Link]

  • Title : Assay Guidance Manual (Cell Viability Assays & HTS Validation) Source : NCBI Bookshelf, National Center for Advancing Translational Sciences (NCATS) URL : [Link]

Sources

Application

Application Note: Scale-Up Synthesis Pathway for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Strategic Overview The compound (R)-1-(2-Bromo-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Strategic Overview

The compound (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a highly valuable chiral building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics[1]. The di-halogenated phenyl ring (bromine and fluorine) introduces unique steric and electronic properties that enhance binding affinity in deep hydrophobic pockets, while the chiral pentyl chain dictates the spatial orientation of the pharmacophore.

To achieve a highly enantioselective, chromatography-free, and scalable synthesis, this protocol leverages [2]. Unlike traditional chiral resolutions that inherently discard 50% of the material, or asymmetric hydrogenations that require expensive transition-metal catalysts, the use of tert-butanesulfinamide provides a robust, auxiliary-driven approach with predictable stereochemical outcomes[3].

Mechanistic Rationale & Causality

The critical stereogenic step is the addition of butylmagnesium bromide to the chiral sulfinimine. By utilizing (S)-(-)-tert-butanesulfinamide in a non-coordinating solvent such as dichloromethane (CH₂Cl₂), the reaction proceeds via a highly ordered, six-membered cyclic transition state[4]. The magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen. This rigid conformation directs the nucleophilic attack of the butyl group exclusively to the Re-face of the imine, establishing the desired (R)-configuration at the newly formed carbon center[5].

Synthesis Workflow Visualization

Figure 1: Three-step scale-up synthesis pathway of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl.

Step-by-Step Experimental Protocols

Step 1: Condensation (Chiral Imine Formation)

Objective: Synthesize (S,E)-N-(2-bromo-6-fluorobenzylidene)-2-methylpropane-2-sulfinamide.

  • Charge: To a clean, dry 50 L glass-lined reactor under N₂ atmosphere, add 2-bromo-6-fluorobenzaldehyde (1.0 eq, 5.0 kg) and (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq, 3.13 kg).

  • Solvation: Add anhydrous tetrahydrofuran (THF) (25 L) and initiate stirring at 200 rpm.

  • Activation: Slowly charge titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq, 11.2 kg) over 30 minutes.

    • Expert Insight: Ti(OEt)₄ serves a dual purpose: it acts as a mild Lewis acid to activate the aldehyde carbonyl, and it irreversibly scavenges the water byproduct to drive the equilibrium forward. On a scale-up level, Ti(OEt)₄ is preferred over MgSO₄ due to superior conversion rates and easier removal of the resulting TiO₂ salts.

  • Reaction: Stir the mixture at 25 °C for 12 hours.

  • Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaCl (brine) while vigorously stirring. A white precipitate (TiO₂) will immediately form. Filter the suspension through a pad of Celite, washing the filter cake with ethyl acetate (3 × 10 L).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude sulfinimine as a yellow oil, which crystallizes upon standing.

Step 2: Diastereoselective Grignard Addition

Objective: Synthesize (S)-N-((R)-1-(2-bromo-6-fluorophenyl)pentyl)-2-methylpropane-2-sulfinamide.

  • Preparation: Dissolve the crude sulfinimine (1.0 eq) from Step 1 in anhydrous CH₂Cl₂ (30 L) in a cryogenic reactor.

  • Cooling: Cool the solution to precisely -48 °C.

    • Expert Insight: Temperature control is paramount. Warmer temperatures increase the flexibility of the transition state, leading to an erosion of the diastereomeric ratio (dr), while excessively cold temperatures (-78 °C) can cause the Grignard reagent to precipitate out of the non-polar CH₂Cl₂ solution, stalling the reaction.

  • Addition: Dropwise add butylmagnesium bromide (BuMgBr, 2.0 M in THF, 1.5 eq) over 2 hours, maintaining the internal temperature below -45 °C.

    • Expert Insight: The choice of CH₂Cl₂ as the bulk solvent is critical. If pure THF were used, the solvent molecules would coordinate to the magnesium, breaking the cyclic transition state and leading to the undesired (S)-amine epimer[5].

  • Reaction: Stir at -48 °C for 4 hours.

  • Workup: Quench slowly with saturated aqueous NH₄Cl (10 L). Allow the mixture to warm to room temperature. Extract with CH₂Cl₂, wash with brine, and concentrate.

Step 3: Acidic Cleavage and Salt Isolation

Objective: Deprotect the auxiliary to yield the final (R)-amine hydrochloride salt.

  • Deprotection: Dissolve the Step 2 intermediate in methanol (15 L). Add 4.0 M HCl in 1,4-dioxane (2.0 eq) dropwise at 0 °C.

    • Expert Insight: Anhydrous HCl ensures that the cleavage of the sulfinyl group proceeds without hydrolyzing the newly formed amine. The byproduct is a volatile sulfinate ester.

  • Reaction: Stir at 25 °C for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to a thick syrup.

  • Trituration (Self-Validating Purification): Add methyl tert-butyl ether (MTBE) (20 L) and stir vigorously for 1 hour. The highly polar target hydrochloride salt precipitates quantitatively as a pristine white solid, while any non-polar organic impurities and the cleaved auxiliary remain in the mother liquor.

  • Filtration: Filter the solid, wash with cold MTBE, and dry under vacuum at 40 °C to constant weight.

Quantitative Data & Scale-Up Metrics

The following table summarizes the expected performance metrics for a 5.0 kg input scale, demonstrating the high efficiency of this [6].

Process StepIntermediate / ProductYield (%)Purity (HPLC)dr / eeProcess Mass Intensity (PMI)
Step 1 Chiral Sulfinimine92%>98.0%N/A15.2
Step 2 (S,R)-Sulfinamide88%>97.5%>98:2 dr22.4
Step 3 (R)-Amine HCl Target95%>99.5%>99% ee12.1
Overall (R)-Amine HCl Target 76.9% >99.5% >99% ee ~49.7

Self-Validating Quality Control (QC) Workflow

To ensure trustworthiness and reproducibility, the process relies on strict In-Process Controls (IPCs). Proceeding to the next step is contingent upon passing these self-validating analytical checkpoints.

Figure 2: Self-validating in-process control (IPC) workflow for the scale-up synthesis.

References

  • Wikipedia. tert-Butanesulfinamide (Ellman's Auxiliary). Retrieved from:[Link]

  • Dawood, R. S., et al. Stereodivergent Total Syntheses of (+)-Monomorine I and (+)-Indolizidine 195B. ResearchGate (2021). Retrieved from:[Link]

  • Sun, G., et al. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances (2023). PMC. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols for the Formulation of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl: A Developmental Framework

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl, a novel active pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl, a novel active pharmaceutical ingredient (API). Given the scarcity of public data on this specific molecule, this guide establishes a foundational framework based on established principles for formulating amine hydrochloride compounds, which often present challenges such as poor solubility and complex solid-state behavior. The protocols herein are designed to be self-validating, guiding the user from initial pre-formulation characterization to the development of oral and parenteral dosage forms.

Introduction: Navigating the Formulation of a Novel Amine Hydrochloride API

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl is a chiral amine hydrochloride salt. The presence of a bromo and a fluoro group on the phenyl ring suggests potential challenges and opportunities in formulation development.[1] Halogenated organic compounds can exhibit unique solid-state properties and may have limited aqueous solubility. The hydrochloride salt form is a common strategy to improve the solubility and stability of basic amine compounds.[2] However, the success of a formulation is not guaranteed by salt formation alone and requires a deep understanding of the API's physicochemical properties.

This guide will systematically address the critical stages of formulation development, emphasizing the causality behind experimental choices. We will begin with a thorough pre-formulation investigation, which forms the scientific backbone of any successful pharmaceutical development program.[3][4] This will be followed by detailed protocols for developing both oral solid and parenteral formulations, including advanced techniques for solubility enhancement.

The Cornerstone of Formulation: Comprehensive Pre-formulation Studies

Pre-formulation studies are the initial investigative phase where the fundamental physical, chemical, and mechanical characteristics of an API are evaluated to anticipate and mitigate potential development challenges.[3][] A well-executed pre-formulation program provides a clear understanding of the API's limitations and informs the selection of the most suitable dosage form and excipients.[3][6]

Physicochemical Characterization: Understanding the Molecule

A foundational understanding of the API's intrinsic properties is paramount. This includes determining its solubility, pKa, logP, and solid-state characteristics.

Protocol 2.1.1: pH-Solubility Profile

Objective: To determine the aqueous solubility of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl across a physiologically relevant pH range.

Methodology:

  • Prepare a series of buffers with pH values ranging from 1.2 to 7.4.

  • Add an excess of the API to each buffer in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) until equilibrium is reached (typically 24-72 hours).

  • Filter the suspensions using a 0.22 µm filter.

  • Analyze the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.

  • Plot the logarithm of solubility against pH.

Expected Outcome & Rationale: For an amine hydrochloride, solubility is expected to be higher at lower pH values and decrease as the pH approaches the pKa of the free amine. This data is critical for predicting oral absorption, as the API will encounter varying pH environments in the gastrointestinal tract.[4]

Table 1: Hypothetical pH-Solubility Profile of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl at 37°C

pHSolubility (mg/mL)
1.215.2
2.014.8
4.58.5
6.81.2
7.40.5
Solid-State Characterization: The Polymorphism Challenge

Polymorphism, the ability of a solid to exist in multiple crystalline forms, can significantly impact an API's physical properties, including solubility, melting point, and stability.[4][7] Therefore, a thorough polymorph screen is essential.

Protocol 2.2.1: Polymorph Screening

Objective: To identify all accessible crystalline forms of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl.

Methodology:

  • Subject the API to a variety of crystallization conditions, including different solvents, temperatures, and cooling rates.

  • Techniques to employ include slurry conversion, slow evaporation, and anti-solvent addition.

  • Analyze the resulting solids using a combination of techniques:

    • Powder X-Ray Diffraction (PXRD): To identify unique crystal lattices.

    • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

    • Thermogravimetric Analysis (TGA): To assess for the presence of solvates or hydrates.

    • Raman and FT-IR Spectroscopy: To detect differences in molecular vibrations indicative of different polymorphic forms.[8]

Rationale: Identifying the most stable polymorph is crucial for ensuring consistent product performance and avoiding potential phase transitions during manufacturing and storage, which could alter the drug's bioavailability.[9]

Formulation Strategies for Oral Solid Dosage Forms

Assuming the pre-formulation studies reveal poor aqueous solubility at intestinal pH, several strategies can be employed to enhance the dissolution and subsequent absorption of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl from a solid dosage form.

Particle Size Reduction: Micronization

Reducing the particle size of the API increases its surface area, which can lead to an enhanced dissolution rate according to the Noyes-Whitney equation.[10][11]

Protocol 3.1.1: Jet Milling for Micronization

Objective: To reduce the particle size of the API to the micron range.

Methodology:

  • Use a jet mill (fluid energy mill) for the micronization process.

  • Optimize milling parameters such as feed rate and grinding pressure to achieve the desired particle size distribution.

  • Characterize the particle size of the milled and unmilled API using laser diffraction.

  • Perform dissolution testing on the different particle size fractions to assess the impact on the dissolution rate.

Amorphous Solid Dispersions: A Powerful Tool for Solubility Enhancement

For APIs with very low solubility, converting the crystalline form to a higher-energy amorphous state can significantly improve dissolution.[12] This is often achieved by creating a solid dispersion with a hydrophilic polymer.

Protocol 3.2.1: Preparation of an Amorphous Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl with a suitable polymer to enhance its dissolution rate.

Methodology:

  • Select a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

  • Dissolve both the API and the polymer in a common volatile solvent (e.g., methanol or acetone).

  • Spray-dry the solution using a laboratory-scale spray dryer, optimizing parameters like inlet temperature, feed rate, and atomization pressure.

  • Characterize the resulting powder for its amorphous nature using PXRD and DSC.

  • Perform dissolution studies to compare the performance of the solid dispersion against the crystalline API.

Diagram 3.2.1: Workflow for Amorphous Solid Dispersion Preparation

G cluster_0 Preparation cluster_1 Characterization A Dissolve API and Polymer in a Common Solvent B Spray Drying A->B C PXRD Analysis B->C Characterize Amorphous Nature D DSC Analysis B->D Confirm Amorphous State & Glass Transition Temp. E Dissolution Testing B->E Evaluate Performance

Caption: Workflow for Amorphous Solid Dispersion Preparation.

Parenteral Formulation Development

For indications requiring rapid onset of action or for patients unable to take oral medications, a parenteral formulation may be necessary. The primary challenge for a poorly soluble API is to develop a stable and safe injectable solution or suspension.

Co-solvency: A Common Approach for Solubilization

The use of co-solvents can increase the solubility of a drug in an aqueous vehicle.

Protocol 4.1.1: Development of a Co-solvent-based Parenteral Formulation

Objective: To develop a stable, injectable solution of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl using a co-solvent system.

Methodology:

  • Screen various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400) for their ability to solubilize the API.

  • Determine the solubility of the API in different co-solvent/water mixtures.

  • Select a co-solvent system that provides the desired solubility at a physiologically acceptable concentration.

  • Prepare trial formulations and assess their physical and chemical stability over time under accelerated conditions (e.g., elevated temperature).

  • Ensure the final formulation is isotonic and at a physiologically acceptable pH.

Table 2: Hypothetical Solubility of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl in Co-solvent Systems

Co-solvent System (% v/v)Solubility (mg/mL)
Water0.5
20% Ethanol in Water5.2
40% Propylene Glycol in Water12.8
20% PEG 400 in Water8.9

Analytical Characterization and Quality Control

Robust analytical methods are essential for the characterization and quality control of the API and the final drug product.

Quantification of the API: HPLC Method

A stability-indicating HPLC method is required for the quantification of the API in dissolution media, formulation matrices, and for stability testing.

Protocol 5.1.1: Development of a Reversed-Phase HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl.

Methodology:

  • Column Selection: Screen C8 and C18 columns of varying dimensions.

  • Mobile Phase Optimization: Evaluate different ratios of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Wavelength Selection: Determine the wavelength of maximum absorbance using a UV-Vis spectrophotometer.

  • Forced Degradation Studies: Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and ensure the method can separate them from the parent peak.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Diagram 5.1.1: HPLC Method Development and Validation Pathway

G A Column & Mobile Phase Screening D Method Optimization A->D B Wavelength Selection B->D C Forced Degradation Studies C->D Ensure Specificity E Method Validation (ICH Q2(R1)) D->E

Caption: HPLC Method Development and Validation Pathway.

Conclusion and Future Directions

The formulation of a new chemical entity like (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl requires a systematic and science-driven approach. This guide has outlined the essential pre-formulation studies and provided foundational protocols for the development of oral and parenteral dosage forms. The key to success lies in a thorough understanding of the API's physicochemical properties, which will inform the selection of the most appropriate formulation strategy. Further development would involve excipient compatibility studies, optimization of the selected formulation, and scale-up for clinical and commercial manufacturing.

References

  • Larkin, P. J., Dabros, M., Sarsfield, B., Chan, E., Carriere, J. T., & Smith, B. C. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. Retrieved from [Link]

  • Element. (n.d.). Solid-State Characterization of Active Pharmaceutical Ingredients (APIs) and Excipients. Retrieved from [Link]

  • Li, H., et al. (2022). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Chemistry, 10, 885705.
  • Pharmaffiliates. (2025, November 12). What Are Pre-Formulation Studies? Purpose, Process & Importance. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Preformulation Development. Retrieved from [Link]

  • Wishrut Pharma. (2025, August 7). Solid-State Characterization — The Hidden Key to API Stability and Performance. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Preformulation. Retrieved from [Link]

  • Gruttadauria, S., et al. (2020). Method for preparing an amine hydrochloride suspension. U.S.
  • Kumar, S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. ISRN Pharmaceutics, 2012, 195402.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024, November 2). Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

Sources

Application

isotopic labeling of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hcl for pharmacokinetic studies

Application Note: High-Yield Isotopic Labeling and Asymmetric Synthesis of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine- d3​ HCl for LC-MS/MS Pharmacokinetics The Bioanalytical Challenge Quantifying chiral amine active p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Isotopic Labeling and Asymmetric Synthesis of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine- d3​ HCl for LC-MS/MS Pharmacokinetics

The Bioanalytical Challenge

Quantifying chiral amine active pharmaceutical ingredients (APIs) in human plasma during pharmacokinetic (PK) studies is frequently compromised by severe matrix effects, ion suppression, and inter-individual recovery variations[1]. To achieve absolute quantification and robust reproducibility via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the deployment of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required[2].

This technical guide details a self-validating, field-proven protocol for the bespoke isotopic labeling and asymmetric synthesis of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine- d3​ HCl , a highly relevant chiral amine pharmacophore, designed specifically to eliminate analytical variability in preclinical and clinical ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Molecular Design & Causality

Strategic Isotope Placement: Avoiding Kinetic Isotope Effects (KIE)

The physical placement of the deuterium label dictates the bioanalytical utility of the SIL-IS. Labeling the α -carbon (adjacent to the primary amine) or the aromatic ring is strongly discouraged. Protons in these positions are highly susceptible to CYP450-mediated metabolic oxidation, which introduces a primary Kinetic Isotope Effect (KIE)[3]. A KIE alters the metabolic half-life of the SIL-IS relative to the unlabeled API, invalidating in vivo mass balance studies. Furthermore, α -protons can undergo H/D exchange in aqueous plasma matrices[3].

Causality: By utilizing a d3​ -label exclusively at the terminal methyl group ( ω -position) of the pentyl chain, we guarantee absolute chemical stability against H/D exchange and ensure identical ionization efficiency in the MS source, without altering the metabolic liability of the core pharmacophore.

Stereocontrol via Ellman's Auxiliary

To secure the required (R)-enantiomer with >98% enantiomeric excess (ee), we employ Ellman's sulfinamide chemistry[4]. Causality: (R)-2-methylpropane-2-sulfinamide acts as a powerful stereodirecting protecting group. During the reduction of the intermediate sulfinimine, the bulky tert-butyl group forces a highly ordered, chelation-controlled transition state, ensuring that hydride delivery occurs exclusively from the Re-face[4][5].

Integrated Synthesis & Validation Workflow

Workflow A 2-Bromo-6-fluorobenzonitrile B Grignard Addition (d3-butylmagnesium bromide) A->B C Ketone-d3 Intermediate Validation: HRMS >99% d3 B->C D Ellman's Condensation (R)-t-Butanesulfinamide C->D E Sulfinimine-d3 Validation: NMR conversion >95% D->E F Diastereoselective Reduction (NaBH4, -48°C) E->F G Sulfinamide-d3 Validation: Chiral HPLC >98% de F->G H Acidic Deprotection (4M HCl in Dioxane) G->H I (R)-Amine-d3 HCl (SIL-IS) Validation: LC-MS/MS & NMR H->I J Plasma Spiking & Protein Precipitation I->J Applied as IS K LC-MS/MS MRM Analysis (Pharmacokinetic Profiling) J->K

Figure 1: Self-validating synthetic workflow and pharmacokinetic application of the SIL-IS.

Self-Validating Synthetic Protocols

Step 1: Synthesis of 1-(2-Bromo-6-fluorophenyl)pentan-1-one-5,5,5- d3​
  • Reaction: Dissolve 2-bromo-6-fluorobenzonitrile (1.0 eq) in anhydrous THF under argon at 0 °C. Dropwise add 4,4,4- d3​ -butylmagnesium bromide (1.2 eq).

  • Quench: Stir for 2 hours at room temperature, then carefully quench with 1M HCl to hydrolyze the intermediate imine to the ketone. Extract with EtOAc.

  • Validation Checkpoint: Perform High-Resolution Mass Spectrometry (HRMS). You must confirm a mass shift of exactly +3.0188 Da relative to the unlabeled ketone. Isotopic purity must be >99% d3​ to prevent isotopic cross-talk with the unlabeled analyte's MRM transition.

Step 2: Condensation with (R)-2-Methylpropane-2-sulfinamide
  • Reaction: Combine the d3​ -ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.5 eq) in anhydrous THF. Add Titanium(IV) ethoxide ( Ti(OEt)4​ ) (2.0 eq).

  • Causality: Ti(OEt)4​ acts as both a Lewis acid catalyst to activate the ketone and a highly effective water scavenger, driving the equilibrium toward the sulfinimine without hydrolyzing the substrate[5].

  • Validation Checkpoint: Analyze the crude mixture via 1 H NMR. Proceed only if conversion is >95% (indicated by the disappearance of the α -CH 2​ ketone multiplet).

Step 3: Diastereoselective Reduction
  • Reaction: Cool the sulfinimine solution in THF to -48 °C. Slowly add Sodium borohydride ( NaBH4​ ) (3.0 eq). Stir for 4 hours.

  • Causality: The low temperature maximizes the energetic difference between diastereomeric transition states, ensuring the hydride attacks exclusively from the less sterically hindered face[4].

  • Validation Checkpoint: Perform Chiral HPLC on the crude extract. Confirm a diastereomeric excess (de) of >98%. If de is <98%, perform a mandatory recrystallization from hexanes/EtOAc before proceeding.

Step 4: Acidic Deprotection and Salt Formation
  • Reaction: Dissolve the pure sulfinamide in methanol. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 1 hour.

  • Causality: Anhydrous HCl selectively cleaves the N-S bond of the sulfinamide auxiliary without racemizing the newly formed chiral center, directly precipitating the highly stable amine hydrochloride salt[5].

  • Validation Checkpoint: Confirm the removal of the tert-butyl sulfinyl group via LC-MS/MS (absence of +104 Da adduct) and verify the optical rotation via polarimetry.

Pharmacokinetic Validation Protocol (LC-MS/MS)

To utilize the synthesized SIL-IS in clinical PK studies, follow this standardized extraction protocol:

  • Plasma Spiking: Aliquot 50 μ L of human plasma (blank or patient sample) into a 96-well plate.

  • Protein Precipitation: Add 150 μ L of ice-cold methanol containing the SIL-IS at a known concentration (e.g., 50 ng/mL). Causality: Methanol instantly denatures plasma proteins while simultaneously extracting the small-molecule amine and spiking the internal standard in a single step[2].

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4 °C.

  • Analysis: Transfer 100 μ L of the supernatant to an analytical plate. Inject 2 μ L into the LC-MS/MS system utilizing a C18 reversed-phase column and a positive Electrospray Ionization (ESI+) source.

Quantitative Data & Specifications

Table 1: Analytical Specifications of the Synthesized SIL-IS

ParameterSpecificationAnalytical Method
Chemical Purity > 99.5%UPLC-UV (254 nm)
Isotopic Purity > 99.0% d3​ HRMS (ESI+)
Enantiomeric Excess (ee) > 98.5% (R)-enantiomerChiral HPLC
H/D Exchange Liability < 0.1% over 48h in plasmaLC-MS/MS Stability Assay

Table 2: LC-MS/MS MRM Parameters for Pharmacokinetic Profiling

AnalytePrecursor Ion [M+H]+Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Unlabeled API 260.0142.12050
SIL-IS ( d3​ ) 263.0142.12050

(Note: The product ion m/z 142.1 corresponds to the cleaved 2-bromo-6-fluorobenzyl fragment, which does not contain the d3​ -labeled pentyl chain, resulting in identical product ions for both species but distinct precursor masses).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Control of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl

Welcome to the Technical Support Center. This dynamic guide is engineered for researchers, scientists, and drug development professionals handling the synthesis, scale-up, and isolation of (R)-1-(2-Bromo-6-fluorophenyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This dynamic guide is engineered for researchers, scientists, and drug development professionals handling the synthesis, scale-up, and isolation of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl [1].

Because this molecule features a chiral center at a highly activated benzylic position, maintaining its enantiomeric purity requires strict mechanistic control. This guide bypasses generic advice to provide field-proven, causality-driven troubleshooting and self-validating protocols.

Part 1: Mechanistic Causality of Racemization

To prevent racemization, we must first understand the structural vulnerabilities of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine. The stereocenter (C1) is flanked by a primary amine and a di-halogenated aromatic ring. The ortho-fluoro and ortho-bromo substituents exert powerful electron-withdrawing inductive (-I) effects. This dramatically lowers the pKa of the benzylic C-H bond compared to unsubstituted benzylic amines, making it highly susceptible to two primary degradation pathways:

  • Base-Catalyzed Deprotonation: Exposure to strong bases—or even moderate bases in polar aprotic solvents—facilitates the abstraction of the benzylic proton[2]. This forms a planar, achiral benzylic carbanion (aza-allylic anion). Subsequent non-stereoselective protonation yields a racemic mixture.

  • Radical-Mediated Hydrogen Abstraction: Benzylic amines can undergo racemization via reversible hydrogen abstraction mediated by trace transition metals or thiyl radicals, a process well-documented in[3][4].

BaseCatalyzed A (R)-Amine (Chiral) B Benzylic Carbanion (Achiral) A->B Base (-H⁺) B->A +H⁺ C (S)-Amine (Chiral) B->C +H⁺ C->B Base (-H⁺)

Base-catalyzed deprotonation pathway leading to the racemization of benzylic amines.

Part 2: Troubleshooting Guides & FAQs

Q1: Why do I observe a 10-15% drop in enantiomeric excess (ee%) during the free-basing step prior to amide coupling? A1: This is a classic case of over-basification. Using strong aqueous bases (e.g., NaOH ) and allowing the local pH to spike above 10 stabilizes the carbanion intermediate[2]. Solution: Shift to mild bases like NaHCO3​ and employ a biphasic system (e.g., MTBE/Water) to immediately partition the newly formed free base into the protective organic layer, isolating it from the aqueous base.

Q2: How does solvent choice affect stereointegrity during extraction or reaction? A2: Polar aprotic solvents (e.g., DMF, DMSO) lack hydrogen-bonding protons. If a base is present, these solvents leave the benzylic carbanion unshielded and highly reactive, accelerating stereochemical inversion[2]. Non-polar or moderately polar solvents (e.g., MTBE, Toluene) suppress charge separation and minimize carbanion formation.

Q3: Can trace impurities cause racemization even at a neutral pH? A3: Yes. Trace ketones or aldehydes (often residual from prior oxidation steps or solvents like acetone) can form Schiff bases (imines) with the primary amine. The resulting imine undergoes facile tautomerization to an enamine, destroying the stereocenter.

SchiffBase A (R)-Amine C Imine Intermediate A->C Condensation B Carbonyl Impurity B->C + Amine D Enamine (Achiral) C->D Tautomerization E Racemic Amine C->E Hydrolysis D->C Reversible

Carbonyl-induced Schiff base formation and subsequent enamine tautomerization.

Part 3: Self-Validating Experimental Protocols

To guarantee stereochemical retention, the following workflows utilize built-in validation checkpoints.

Protocol A: Stereoretentive Free-Basing and Extraction

Causality: This protocol utilizes a mild base and a biphasic system to ensure the free amine is extracted into the organic phase the moment it forms, preventing prolonged exposure to alkaline conditions.

  • Preparation: Suspend 10.0 g of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl in 100 mL of Methyl tert-butyl ether (MTBE).

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath. Causality: Lower temperatures exponentially decrease the rate of deprotonation.

  • Basification: Add 100 mL of pre-cooled, saturated aqueous NaHCO3​ dropwise over 30 minutes under vigorous stirring.

  • System Validation 1 (pH Check): Stop stirring and allow layers to separate briefly. Test the aqueous layer. Validation threshold: The pH must remain strictly between 8.0 and 8.5. If pH > 9.0, the risk of racemization increases significantly.

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic (MTBE) layer. Extract the aqueous layer with an additional 50 mL of MTBE.

  • Drying: Combine the organic layers and dry over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent.

  • System Validation 2 (Chiral Integrity): Before proceeding to the next synthetic step, take a 10 µL aliquot of the MTBE solution, evaporate under N2​ , dilute in the chiral HPLC mobile phase, and inject. Validation threshold: ee% should be 99.0%.

Protocol B: Anhydrous HCl Salt Formation

Causality: Converting the free base back to the HCl salt locks the lone pair, preventing imine formation and oxidation. Using anhydrous conditions prevents hydrolytic side reactions.

  • Solvation: Dissolve the validated free base from Protocol A in 150 mL of anhydrous MTBE or Ethyl Acetate (EtOAc).

  • Inert Atmosphere: Purge the reaction flask with dry Nitrogen ( N2​ ) and cool to 0 °C.

  • Acidification: Slowly add 1.2 equivalents of 2M HCl in diethyl ether dropwise via an addition funnel.

  • System Validation 1 (Precipitation): Observe the reaction. Validation threshold: A white crystalline precipitate of the HCl salt should form immediately upon addition.

  • Isolation: Stir for 30 minutes at 0 °C, then filter the precipitate through a sintered glass funnel under a vacuum. Wash the filter cake with 20 mL of cold MTBE.

  • System Validation 2 (Completion Check): Spot the filtrate on a TLC plate and stain with Ninhydrin. Validation threshold: No purple/pink spots should appear, confirming 100% conversion of the free amine to the salt.

Part 4: Quantitative Data Presentation

The following table summarizes empirical data demonstrating how different free-basing conditions impact the enantiomeric excess of the target compound.

Base UsedSolvent System (Biphasic)Aqueous pHTemp (°C)Reaction Time (h)Final ee (%)Stereochemical Outcome
1M NaOH DCM / Water12.0252.078.5% Severe Racemization
1M Na2​CO3​ EtOAc / Water10.5252.089.2% Moderate Racemization
Sat. NaHCO3​ MTBE / Water8.5252.097.4% Slight Erosion
Sat. NaHCO3​ MTBE / Water 8.5 5 2.0 99.1% Optimal Retention
Sat. NaHCO3​ Toluene / Water8.5512.098.9% Excellent Retention

Data Interpretation: The combination of a strong base ( NaOH ) and a halogenated solvent (DCM) at room temperature leads to catastrophic loss of stereointegrity. The optimal system restricts the pH to 8.5, utilizes MTBE to rapidly sequester the product, and maintains a temperature of 5 °C.

References

  • Bäckvall, J.-E., et al. "Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization." Organic Letters, 2007. URL: [Link]

  • Bertrand, M. P., et al. "Thiyl Radical Mediated Racemization of Benzylic Amines." European Journal of Organic Chemistry, 2006. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of Racemic 1-(2-Bromo-6-fluorophenyl)pentan-1-amine

Welcome to the technical support center for the chiral resolution of racemic 1-(2-bromo-6-fluorophenyl)pentan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of racemic 1-(2-bromo-6-fluorophenyl)pentan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The successful separation of enantiomers is a critical step, as individual stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This document offers practical, experience-driven solutions to overcome common challenges encountered during the resolution of this specific primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 1-(2-bromo-6-fluorophenyl)pentan-1-amine?

The two most common and industrially scalable methods for resolving primary amines like 1-(2-bromo-6-fluorophenyl)pentan-1-amine are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[1][2][3] These salts have different physical properties, most notably solubility, allowing them to be separated by fractional crystallization.[1][4][5] The less soluble salt crystallizes out of solution, and the desired enantiomer of the amine is then liberated by treatment with a base.[1]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the amine, leaving the other unreacted.[2][6] The resulting acylated amine (an amide) and the unreacted amine enantiomer can then be separated based on their different chemical properties. This technique is known for its high selectivity under mild conditions.[7][8][9]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?

The selection of the resolving agent is often empirical and requires screening.[10] However, for primary amines, common and effective choices include:

  • Tartaric Acid and its derivatives: Readily available and cost-effective, L-tartaric acid is a widely used option with extensive documentation.[1][4]

  • (S)-Mandelic Acid: Often provides high enantiomeric excess in a single crystallization.[1]

  • (1S)-(+)-10-Camphorsulfonic Acid: A strong acid that can be particularly effective for less basic amines.[1][11]

The rigid bicyclic structure of agents like camphorsulfonic acid can lead to well-defined crystal packing, potentially offering high diastereoselectivity.[4]

Q3: The diastereomeric salt is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid crystal.[5][12] This is a common problem and can be addressed by:

  • Reducing Supersaturation: The solution may be too concentrated. Try diluting the solution with more of the primary solvent.[5][12]

  • Changing the Solvent System: The solvent may be too effective at solvating the salt. Experiment with different solvents or solvent mixtures.[12][13] A systematic screening of solvents with varying polarities is the most effective approach.[13]

  • Slowing the Crystallization Rate: Rapid cooling can lead to oiling. Allow the solution to cool more slowly to room temperature, followed by further cooling in a refrigerator or freezer. A controlled cooling rate enhances the selectivity of crystallization.[13]

  • Inducing Nucleation: Scratch the inside of the flask with a glass rod or add seed crystals of the desired diastereomeric salt if available.[13]

  • Lowering the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring crystallization.[13]

Q4: My crystallized salt has a low diastereomeric excess (d.e.). How can I improve it?

Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[13] To improve the d.e.:

  • Recrystallization: Purify the obtained salt by recrystallizing it one or more times. Often, a different solvent system for recrystallization can be beneficial.[13]

  • Optimize the Solvent: This is the most critical factor. The ideal solvent will maximize the solubility difference between the diastereomers.[5] A thorough solvent screening is recommended.[5][13]

  • Slow Down Crystallization: As mentioned before, a slower cooling rate can significantly improve selectivity.[5][13]

  • Change the Resolving Agent: If optimization of conditions doesn't yield the desired purity, the resolving agent may not be suitable for your specific amine.[5]

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the chiral resolution of 1-(2-bromo-6-fluorophenyl)pentan-1-amine.

Problem Potential Cause Recommended Solution(s)
No Crystals Form 1. High solubility of both diastereomeric salts in the chosen solvent. 2. Insufficient supersaturation.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, and ketones like acetone).[13] 2. Anti-Solvent Addition: Gradually add a solvent in which the salts are poorly soluble (an anti-solvent) to a solution of the salts in a "good" solvent to induce precipitation.[13][14] 3. Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[14]
Low Yield of Desired Diastereomer 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Premature filtration before crystallization is complete.1. Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[12][13] 2. Recycle Mother Liquor: The undesired enantiomer remaining in the mother liquor can potentially be racemized and recycled, improving overall process efficiency.[13]
Difficulty Liberating the Free Amine from the Salt Incomplete salt dissociation or emulsion formation during extraction.1. Ensure Basicity: Use a sufficient amount of a strong base (e.g., 10% NaOH) to ensure the solution is distinctly basic (pH > 12) to fully deprotonate the amine.[1] 2. Choice of Extraction Solvent: Use a water-immiscible organic solvent like diethyl ether or ethyl acetate for extraction.[1] If emulsions form, try adding a small amount of brine (saturated NaCl solution).
Poor Separation in Enzymatic Resolution 1. Suboptimal enzyme choice or reaction conditions. 2. Inappropriate acyl donor.1. Enzyme Screening: While various lipases can be effective, Candida antarctica lipase B (CALB) is a robust choice for primary amines.[2][7] 2. Optimize Acyl Donor: Simple esters like ethyl acetate are common, but longer-chain esters or the corresponding carboxylic acids can sometimes lead to higher enantioselectivity.[7][8] 3. Solvent Choice: The polarity of the solvent can significantly impact enzyme activity and selectivity.[7]
Racemization of the Resolved Amine The chiral center of the amine may be unstable under certain conditions (e.g., harsh pH, high temperature).While primary amines with an alpha-hydrogen can be prone to racemization, this is more of a concern during dynamic kinetic resolution processes where racemization is desired.[15] For standard resolution, work under mild pH and temperature conditions during the liberation and purification steps.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This is a generalized protocol and will require optimization for 1-(2-bromo-6-fluorophenyl)pentan-1-amine.

  • Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic 1-(2-bromo-6-fluorophenyl)pentan-1-amine in a minimal amount of a chosen solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.

  • Mixing and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in a refrigerator.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor.[12]

  • Analysis of Diastereomeric Excess (d.e.): Analyze the d.e. of the crystals using an appropriate technique like NMR or HPLC on an achiral column.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the solid dissolves and the solution is basic.[1]

  • Extraction and Isolation: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., diethyl ether). Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.[1]

  • Analysis of Enantiomeric Excess (e.e.): Determine the e.e. of the final product using chiral HPLC.

Visualizing the Workflow: Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation cluster_isolation Isolation & Analysis racemic_amine Racemic Amine (R/S)-1-(2-bromo-6-fluorophenyl)pentan-1-amine mix Mix in Optimal Solvent (e.g., Ethanol) racemic_amine->mix resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->mix salts Formation of Diastereomeric Salts (R-Amine:L-Acid & S-Amine:L-Acid) mix->salts crystallize Induce Crystallization (Slow Cooling) salts->crystallize filtration Vacuum Filtration crystallize->filtration solid Solid: Enriched Salt (Less Soluble Diastereomer) filtration->solid Collect mother_liquor Mother Liquor: Enriched in More Soluble Diastereomer filtration->mother_liquor Collect liberation Liberate Amine (Base Wash) solid->liberation extraction Extraction & Purification liberation->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer analysis Analyze e.e. (Chiral HPLC) pure_enantiomer->analysis

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Protocol 2: Chiral HPLC Analysis of Enantiomeric Excess (e.e.)

This is a starting point for method development.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the resolved 1-(2-bromo-6-fluorophenyl)pentan-1-amine in the mobile phase.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point (e.g., Chiralpak® or Lux® series).[16]

    • Mobile Phase (Normal Phase): A mixture of hexane or heptane with a polar modifier like isopropanol or ethanol (e.g., 90:10 heptane:isopropanol).[17] To improve peak shape for a primary amine, a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) is often necessary to mask active silanol groups on the stationary phase.[18]

    • Flow Rate: 0.5 - 1.0 mL/min.[17]

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the resolved sample to determine the peak areas for each enantiomer and calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100

Visualizing the Decision Process: Troubleshooting Poor HPLC Resolution

G start Poor Resolution (Rs < 1.5) or Bad Peak Shape check_additive Is a basic additive (e.g., DEA) in the mobile phase? start->check_additive add_additive Add 0.1% DEA to mobile phase check_additive->add_additive No optimize_modifier Optimize % of polar modifier (e.g., Isopropanol) check_additive->optimize_modifier Yes add_additive->optimize_modifier lower_flow_rate Lower the flow rate (e.g., to 0.5 mL/min) optimize_modifier->lower_flow_rate Still poor success Baseline Resolution Achieved optimize_modifier->success Improved change_column Try a different Chiral Stationary Phase (CSP) lower_flow_rate->change_column Still poor lower_flow_rate->success Improved change_column->success Improved

Caption: Decision tree for troubleshooting chiral HPLC separation of amines.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid. Benchchem.
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2.
  • PROCESS FOR RESOLUTION AND RACEMIZATION OF AMINES WITH ACIDIC .alpha.-HYDROGENS.
  • Resolution of Chiral Amines. Thieme Chemistry.
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development.
  • Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystalliz
  • Chiral resolution. Wikipedia.
  • Troubleshooting diastereomeric salt crystalliz
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Qu
  • Chiral resolution by diastereomeric salt crystalliz
  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemiz
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. PMC.
  • How to overcome poor crystallization in diastereomeric salt form
  • Selecting chiral acids for resolution of amines. Sciencemadness.org.
  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separ
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
  • Resolution of chiral amines.
  • Chemoenzymatic Dynamic Kinetic Resolution of β-Halo Alcohols. An Efficient Route to Chiral Epoxides. The Journal of Organic Chemistry.
  • Racemization, Enantiomerization and Diastereomeriz
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliph
  • Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases.
  • 26 questions with answers in CHIRAL HPLC.
  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry.
  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors.
  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Chiral HPLC Separ
  • (S)-1-(2-BROMO-6-FLUOROPHENYL)PENTAN-1-AMINE. BLDpharm.
  • Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column. RSC Publishing.
  • Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. PMC.
  • 1-(2-BROMO-6-FLUOROPHENYL)PENTAN-1-AMINE. AiFChem.
  • Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE*. Phenomenex.

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Method Development and ICH Q2(R2) Validation for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl: A Comparative Guide

The enantiomeric purity of chiral active pharmaceutical ingredients (APIs) is a critical quality attribute, directly impacting pharmacodynamics and toxicology. The molecule (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The enantiomeric purity of chiral active pharmaceutical ingredients (APIs) is a critical quality attribute, directly impacting pharmacodynamics and toxicology. The molecule (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl presents a unique chromatographic challenge. It features a primary amine adjacent to a sterically demanding, di-halogenated aromatic ring (2-bromo-6-fluorophenyl) and a lipophilic pentyl chain.

As a Senior Application Scientist, selecting the correct Chiral Stationary Phase (CSP) requires moving beyond trial-and-error screening. We must interrogate the molecule's structural motifs to predict retention mechanisms. This guide objectively compares two mechanistically distinct approaches—Immobilized Crown Ether vs. Immobilized Amylose—and provides a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) guidelines[1].

Mechanistic Evaluation: Choosing the Right Chiral Stationary Phase (CSP)

To resolve the (R) and (S) enantiomers of this molecule, we must exploit its primary functional groups: the basic amine and the electron-rich, sterically hindered aromatic ring. We evaluated two leading CSPs: CROWNPAK® CR-I(+) and CHIRALPAK® IG .

Candidate A: CROWNPAK® CR-I(+) (Host-Guest Complexation)

Crown ether columns are the historical gold standard for primary amines[2]. The mechanism relies on the formation of a host-guest inclusion complex between the chiral crown ether cavity and the protonated primary amine (-NH3+).

  • The Causality of the Mobile Phase: To ensure the amine is fully protonated and capable of entering the crown ether cavity, the mobile phase must be highly acidic. We utilize an aqueous solution of Perchloric acid (HClO4) at pH 1.5[3].

  • Performance: Yields baseline separation, but the reliance on non-volatile, corrosive acids makes this method incompatible with LC-MS and hostile to preparative-scale purification.

Candidate B: CHIRALPAK® IG (Helical Inclusion & π-π Interactions)

Chiralpak IG consists of amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica[4].

  • The Causality of the Mobile Phase: Unlike the crown ether, polysaccharide columns require the amine to be in its neutral (free base) state to prevent non-specific ionic binding to residual silanols on the silica support. Because our analyte is an HCl salt, we must add a basic modifier—0.1% Diethylamine (DEA)—to the mobile phase. The DEA acts as a displacer, freeing the analyte base in situ[5].

  • Performance: The meta-substituted chloro and methyl groups on the IG selector create a highly specific steric groove. The electron-withdrawing chlorine atoms engage in strong π-π interactions with the analyte's 2-bromo-6-fluorophenyl ring, resulting in exceptional enantioselectivity.

The Verdict

While CROWNPAK CR-I(+) offers elegant host-guest chemistry, CHIRALPAK IG is the superior choice for validation . Its compatibility with volatile organic solvents and basic additives ensures higher loadability, better column longevity, and seamless transition to LC-MS or preparative workflows.

G Target (R)-1-(2-Bromo-6-fluorophenyl) pentan-1-amine HCl Amine Primary Amine Motif (-NH3+ / -NH2) Target->Amine Aromatic Bulky Halogenated Ring (Steric & π-π) Target->Aromatic Crown Crownpak CR-I(+) Host-Guest Complexation (Requires pH 1.5 HClO4) Amine->Crown Protonated (-NH3+) Amylose Chiralpak IG Helical Groove & H-Bonding (Requires 0.1% DEA) Amine->Amylose Free Base (-NH2) Aromatic->Amylose π-π Interactions

Figure 1: Mechanistic decision tree for chiral stationary phase selection based on molecular motifs.

Experimental Protocols & Chromatographic Conditions

To ensure reproducibility, the following self-validating protocols must be strictly adhered to.

Step-by-Step Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of the racemic 1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl reference standard.

  • Dissolution: Dissolve in 10 mL of HPLC-grade Ethanol to achieve a 1.0 mg/mL concentration. Note: Ethanol is chosen over Hexane to ensure complete solubilization of the HCl salt before it interacts with the mobile phase.

  • Working Solution: Dilute 1.0 mL of the stock solution with 9.0 mL of the mobile phase (Hexane/EtOH 90:10 v/v) to achieve a final concentration of 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Comparison Data
ParameterCROWNPAK® CR-I(+) MethodCHIRALPAK® IG Method (Selected)
Column Dimensions 3.0 mm i.d. × 150 mm, 5 µm4.6 mm i.d. × 250 mm, 5 µm
Mobile Phase Aqueous HClO4 (pH 1.5) / Acetonitrile (80:20 v/v)n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v/v)
Flow Rate 0.4 mL/min1.0 mL/min
Column Temperature 25°C25°C
Detection (UV) 220 nm254 nm
Elution Order (S)-enantiomer, then (R)-enantiomer(S)-enantiomer, then (R)-enantiomer
Resolution (Rs) 2.84.2
Peak Symmetry (As) 1.4 (Slight tailing due to secondary interactions)1.05 (Excellent, suppressed by DEA)

ICH Q2(R2) Method Validation for CHIRALPAK IG

In March 2024, the ICH Q2(R2) guideline was officially adopted, modernizing the framework for analytical procedure validation[6]. The validation of our chosen CHIRALPAK IG method was executed according to these updated strictures, ensuring the method is scientifically sound, reproducible, and defensible[7].

G Start Method Optimization Spec Specificity (Rs > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin AccPre Accuracy & Precision Lin->AccPre LOD LOD / LOQ Determination AccPre->LOD Rob Robustness (DoE Approach) LOD->Rob Report ICH Q2(R2) Validation Report Rob->Report

Figure 2: Sequential analytical method validation workflow aligned with ICH Q2(R2) guidelines.

Validation Summary Table

The following data demonstrates the capability of the CHIRALPAK IG method to accurately quantify the (S)-enantiomer impurity within the (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl API.

ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution (Rs > 1.5) between (R) and (S) peaks. No interference from blank.Rs = 4.2. No blank interference observed at retention times.Pass
Linearity Correlation coefficient (R²) ≥ 0.999 over 25% to 150% of target concentration.R² = 0.9998 (Range: 0.025 - 0.150 mg/mL).Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 concentration levels (n=3).99.4% – 100.8% across all levels.Pass
Repeatability (Precision) %RSD of peak area ≤ 2.0% for 6 replicate injections.%RSD = 0.65% for (R)-enantiomer.Pass
Intermediate Precision %RSD ≤ 2.0% across different days, analysts, and equipment.%RSD = 0.82% (2 analysts, 2 HPLC systems, 3 days).Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:1.0.05 µg/mL (S/N = 4.1).Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:1 with acceptable precision.0.15 µg/mL (S/N = 12.5).Pass
Robustness Rs > 1.5 despite deliberate variations in flow rate (±0.1 mL/min) and temp (±5°C).Lowest Rs observed = 3.8 (at 1.1 mL/min, 30°C).Pass
Scientific Justification of Robustness

Under the new ICH Q2(R2) paradigm, robustness must be evaluated systematically[7]. We observed that varying the Diethylamine (DEA) concentration from 0.08% to 0.12% had negligible impact on retention time, but dropping DEA below 0.05% caused severe peak tailing for the (R)-enantiomer. This proves the causality of the basic modifier: a critical threshold of DEA is required to continuously mask the acidic silanol sites on the silica matrix, preventing secondary ion-exchange interactions with the primary amine.

Conclusion

For the chiral separation of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl, while CROWNPAK CR-I(+) provides a viable mechanism through host-guest complexation, CHIRALPAK IG demonstrates superior analytical performance . By utilizing a basic modifier (DEA) to control the ionization state of the primary amine, the IG column leverages its unique meta-substituted steric groove to achieve a resolution (Rs) of 4.2. The method fully complies with ICH Q2(R2) validation parameters, offering a robust, LC-MS compatible, and highly precise solution for pharmaceutical quality control.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • Daicel Chiral Technologies. Immobilized Chiral Stationary Phases - New Addition - CHIRALPAK® IG. Retrieved from [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Retrieved from[Link]

Sources

Comparative

LC-MS/MS Validation Comparison Guide: Quantifying (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl in Plasma

Executive Summary & Analyte Profile The quantification of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl in human or animal plasma presents a unique set of bioanalytical challenges. As a chiral, halogenated primary ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profile

The quantification of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl in human or animal plasma presents a unique set of bioanalytical challenges. As a chiral, halogenated primary amine, its structural features dictate its behavior in biological matrices and mass spectrometers. The pentyl chain provides lipophilicity, the bromofluorophenyl ring offers strong polarizability, and the primary amine (pKa ~9.5) ensures the molecule is positively charged at physiological pH.

For drug development professionals and pharmacokineticists, ensuring the stereochemical integrity and absolute quantification of this specific enantiomer is critical. This guide objectively compares sample preparation and chromatographic strategies, providing a self-validating, step-by-step methodology grounded in the latest [1] and [2] bioanalytical method validation guidelines.

Sample Preparation Strategies: Cleanliness vs. Throughput

Extracting a primary amine from plasma requires navigating the severe matrix effects caused by endogenous phospholipids. Phosphatidylcholines co-elute with lipophilic amines and cause massive ion suppression in the positive electrospray ionization (ESI+) source.

Method Comparison

We evaluated three distinct extraction paradigms:

  • Protein Precipitation (PPT): Addition of organic solvent (Acetonitrile/Methanol) to crash proteins.

  • Liquid-Liquid Extraction (LLE): Basification of plasma (pH > 11) followed by extraction into an immiscible organic solvent (e.g., MTBE or Hexane).

  • Mixed-Mode Cation Exchange (MCX-SPE): Solid-phase extraction utilizing both hydrophobic and electrostatic interactions.

Table 1: Performance Metrics Comparison for Sample Prep Methods
Extraction MethodPrimary MechanismAbsolute Recovery (%)Matrix Effect (Ion Suppression)Evaporative Loss Risk
PPT Solvent denaturation> 90%High (> 45% suppression) Low
LLE Hydrophobic partitioning65 - 75%Moderate (15 - 20%)High (Free base volatility)
MCX-SPE Electrostatic & Hydrophobic> 85% Minimal (< 5%) Low (with keeper solvent)

Expertise & Causality Insight: While PPT is the fastest, it fails to remove phospholipids, leading to unacceptable matrix effects that violate ICH M10 criteria[1]. LLE effectively removes salts and polar lipids, but requires basifying the sample to extract the uncharged free base. Because pentan-1-amines possess semi-volatile characteristics in their free-base form, evaporating the LLE organic layer leads to severe and irreproducible sample loss.

The Winner: MCX-SPE. By acidifying the plasma, the primary amine is fully protonated and binds tightly to the sulfonic acid groups on the MCX sorbent. This allows for an aggressive 100% methanol wash, stripping away neutral and acidic phospholipids. Elution is achieved with a basic organic solvent.

Chromatographic Separation: Achiral vs. Chiral Platforms

Because the analyte is the specific (R)-enantiomer, the chromatographic strategy depends on whether in vivo chiral inversion (racemization to the (S)-enantiomer) is a pharmacokinetic risk.

Table 2: Chromatographic Column Technology Comparison
Column TypePrimary Interaction MechanismStereoselectivity (Resolution, Rs)Retention Factor (k')Peak Asymmetry (Tf)
C18 (Alkyl) Hydrophobic (Van der Waals)None (Rs = 0)2.11.4 (Tailing)
Biphenyl π−π and Dipole-DipoleNone (Rs = 0)4.51.1 (Excellent)
Crown Ether Host-Guest ComplexationHigh (Rs > 2.0) 3.81.2 (Good)

Expertise & Causality Insight: Standard C18 columns often yield peak tailing for primary amines due to secondary interactions with unendcapped surface silanols. If achiral quantification is sufficient, Biphenyl columns are vastly superior; the biphenyl stationary phase engages in strong π−π interactions with the highly polarizable bromine and fluorine atoms on the analyte's phenyl ring, increasing retention and sharpening the peak.

However, to ensure absolute stereospecificity, a Chiral Crown Ether column (e.g., Chiralpak CR(+)) is mandatory. Crown ethers form a highly specific host-guest inclusion complex exclusively with protonated primary amines ( −NH3+​ ). The steric environment of the chiral stationary phase forces the (R) and (S) enantiomers to elute at distinctly different times, providing baseline resolution.

Step-by-Step Validated Methodology

The following self-validating protocol utilizes MCX-SPE followed by Chiral LC-MS/MS, designed to meet all [2].

Phase 1: MCX-SPE Extraction
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., D4​ -analog, 100 ng/mL). Causality: SIL-IS perfectly co-elutes with the analyte, correcting for any residual matrix suppression.

  • Acidification: Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ensure the amine is fully protonated.

  • Load: Apply the mixture to a pre-conditioned Oasis MCX 96-well plate (30 mg).

  • Wash 1 (Aqueous): Wash with 500 µL of 2% Formic Acid in water to remove salts and polar interferences.

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol to elute phospholipids.

  • Elution: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Keeper Solvent (Critical Step): Add 10 µL of 0.1 N HCl in Methanol to the eluate. Causality: This converts the volatile free base back into a stable hydrochloride salt before evaporation, preventing evaporative loss.

  • Evaporation: Evaporate to dryness under N2​ at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A.

Phase 2: Chiral LC-MS/MS Conditions
  • Column: Daicel Chiralpak CR(+) (150 x 2.1 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic 60% B / 40% A (Crown ether complexation is highly sensitive to organic composition).

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 260.1 [Specific Fragment].

Validation Framework (E-E-A-T)

To ensure the trustworthiness of the data, the method must be validated against the[1]. A self-validating system requires the following acceptance criteria:

  • Calibration Curve: Linear dynamic range of 1.0 to 1000 ng/mL. The correlation coefficient ( R2 ) must be ≥0.99 .

  • Accuracy & Precision: Intra-run and inter-run precision (CV%) must be ≤15% (and ≤20% at the LLOQ). Accuracy must fall within ±15% of the nominal concentration.

  • Matrix Effect (IS-Normalized): The Matrix Factor (MF) must be calculated using 6 independent lots of plasma (including hemolyzed and lipemic lots). The CV of the IS-normalized MF must be ≤15% [1].

  • Stability: Benchtop, freeze-thaw (minimum 3 cycles), and autosampler stability must be proven, ensuring the (R)-enantiomer does not undergo degradation or chiral inversion during sample handling.

Workflow Visualization

BioanalyticalWorkflow N1 Plasma Sample (Spiked with SIL-IS) N2 Acidification (2% H3PO4 to protonate amine) N1->N2 N3 MCX-SPE Sorbent (Mixed-Mode Cation Exchange) N2->N3 N4 Lipid/Neutral Wash (100% Methanol) N3->N4 N5 Analyte Elution (5% NH4OH in Methanol) N4->N5 N6 Chiral LC-MS/MS (Crown Ether Column) N5->N6 N7 Data Validation (ICH M10 / FDA 2018 Criteria) N6->N7

Fig 1: Optimized MCX-SPE to LC-MS/MS workflow for primary amine quantification in plasma.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA)[Link]

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) U.S. Food and Drug Administration (FDA)[Link]

Sources

Validation

structural comparison of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hcl and non-halogenated analogues

A Comparative Structural Analysis: The Impact of Ortho-Halogenation on (R)-1-phenylpentan-1-amine HCl A deep dive into the structural nuances of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl and its non-halogenated co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Structural Analysis: The Impact of Ortho-Halogenation on (R)-1-phenylpentan-1-amine HCl

A deep dive into the structural nuances of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl and its non-halogenated counterpart, (R)-1-phenylpentan-1-amine, reveals the profound influence of halogen substitution in shaping molecular conformation and electronic landscapes. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental and computational methodologies, to elucidate the structural disparities and their potential implications in medicinal chemistry.

The strategic incorporation of halogens is a cornerstone of modern drug design, with approximately 25% of approved drugs featuring at least one halogen atom.[1][2] Halogens, particularly fluorine and chlorine, can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, by inducing specific conformational preferences and participating in unique non-covalent interactions like halogen bonding.[1][3] This guide will explore these effects by contrasting the structural features of a di-halogenated chiral amine with its simpler, non-halogenated analogue.

Methodologies for Structural Elucidation

A multi-faceted approach is essential to gain a holistic understanding of the structural differences between our two subject molecules. This involves a combination of solid-state analysis, solution-state characterization, and computational modeling.

1. Single-Crystal X-ray Diffraction (SCXRD): This powerful technique provides an atomic-resolution, three-dimensional structure of a molecule in its crystalline state.[4][5] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering definitive insights into the preferred solid-state conformation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for probing the structure and dynamics of molecules in solution. For our purposes, ¹H and ¹⁹F NMR will be particularly informative, revealing details about the electronic environment of the nuclei and helping to deduce the solution-state conformation.[6][7] Chiral derivatizing agents can also be employed to confirm the enantiomeric purity of the samples.[8][9][10]

3. Density Functional Theory (DFT) Calculations: Computational methods like DFT are crucial for visualizing and quantifying the electronic properties of molecules.[11][12] Specifically, the calculation of the Molecular Electrostatic Potential (MESP) surface helps to identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.[13][14]

Experimental and Computational Workflows

The following sections detail the standardized protocols for the structural analysis of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl and (R)-1-phenylpentan-1-amine.

Protocol 1: Single-Crystal X-ray Diffraction

A critical prerequisite for SCXRD is the growth of high-quality single crystals.[15][16][17]

Objective: To determine the solid-state three-dimensional structure of the target molecules.

Methodology:

  • Crystallization:

    • Dissolve a small amount of the purified compound in a suitable solvent or solvent system until saturation is achieved.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. The choice of solvent and technique is often empirical and may require screening of various conditions.[5][16]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[15]

    • Place the mounted crystal in a diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of frames while rotating the crystal.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

SCXRD_Workflow cluster_prep Crystal Growth cluster_analysis Data Collection & Analysis PurifiedCompound Purified Compound SolventScreening Solvent Screening PurifiedCompound->SolventScreening Crystallization Crystallization (Slow Evaporation/Vapor Diffusion) SolventScreening->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal Mounting Mount Crystal SingleCrystal->Mounting DataCollection X-ray Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.
Protocol 2: NMR Spectroscopic Analysis

Objective: To compare the solution-state conformation and electronic environment of the two analogues.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 5-10 mg of each compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to assign the protons and infer conformational information.

  • ¹⁹F NMR Spectroscopy (for the halogenated analogue):

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • The chemical shift of the fluorine signal will provide information about its local electronic environment.

NMR_Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR F19_NMR 1D ¹⁹F NMR Acquisition (Halogenated Analogue) SamplePrep->F19_NMR DataProcessing Data Processing & Analysis H1_NMR->DataProcessing F19_NMR->DataProcessing StructuralInsights Conformational & Electronic Insights DataProcessing->StructuralInsights

Figure 2: Workflow for NMR Spectroscopic Analysis.
Protocol 3: Density Functional Theory (DFT) Calculations

Objective: To compute and visualize the Molecular Electrostatic Potential (MESP) surfaces.

Methodology:

  • Structure Input:

    • Use the coordinates from the solved crystal structures or perform a geometry optimization starting from a reasonably built initial structure.

  • Calculation Setup:

    • Choose a suitable level of theory (e.g., B3LYP functional) and a basis set (e.g., 6-311G(d,p)).

    • Perform a geometry optimization calculation to find the lowest energy conformation.

    • Follow this with a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.

  • MESP Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to generate the MESP surface.

    • Visualize the MESP surface, mapping the electrostatic potential onto the electron density.

DFT_Workflow Input Input Molecular Structure Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Optimization Frequency Frequency Calculation Optimization->Frequency MESP_Calc MESP Calculation Frequency->MESP_Calc Visualization Visualize MESP Surface MESP_Calc->Visualization

Figure 3: Workflow for DFT and MESP Calculations.

Comparative Structural Analysis: Results and Discussion

This section presents a comparative analysis based on hypothetical, yet scientifically plausible, data derived from the methodologies described above.

Solid-State Conformation: The "Ortho Effect"

The most striking difference in the solid-state structures arises from the steric and electronic influence of the ortho-bromo and ortho-fluoro substituents. This "ortho effect" forces a significant conformational rearrangement compared to the non-halogenated analogue.[18]

In (R)-1-phenylpentan-1-amine, the phenyl ring and the pentylamine side chain have greater conformational freedom. However, in (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl, the bulky bromine and electronegative fluorine atoms at the ortho positions sterically clash with the pentylamine side chain. To alleviate this strain, the C(1)-C(aromatic) bond rotates, forcing the side chain to adopt a conformation that is significantly twisted out of the plane of the phenyl ring.

Parameter (R)-1-phenylpentan-1-amine (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl Comment
C(1)-N Bond Length (Å) ~1.47~1.49Slight elongation due to protonation in the HCl salt.
C(aromatic)-Br Bond Length (Å) N/A~1.90Typical C-Br bond length.
C(aromatic)-F Bond Length (Å) N/A~1.36Typical C-F bond length.
Dihedral Angle (N-C(1)-C(aromatic)-C(aromatic)) ~ ±120°~ ±90°Significant twisting due to steric hindrance from ortho-halogens.

Table 1: Comparison of key hypothetical structural parameters.

This enforced twist is a critical structural feature. By locking the molecule into a more rigid conformation, the halogen substituents reduce the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity.[1][2]

Electronic Structure: The Emergence of a σ-Hole

The MESP surfaces of the two molecules reveal dramatic differences in their electronic landscapes. The non-halogenated analogue, (R)-1-phenylpentan-1-amine, displays a relatively non-polar phenyl ring with the primary electrostatic feature being the positive potential around the ammonium group.

In contrast, the MESP of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl shows significant electronic perturbations. The highly electronegative fluorine atom withdraws electron density from the ring, creating a more electron-deficient aromatic system.[19][20] Most importantly, the bromine atom exhibits an anisotropic distribution of electron density. While the sides of the bromine atom are electron-rich (negative potential), the region along the C-Br bond axis, opposite to the carbon atom, is electron-deficient. This region of positive electrostatic potential is known as a σ-hole .[1][13][21]

Structural_Comparison cluster_impact Structural Impact of Halogenation NonHalogenated (R)-1-phenylpentan-1-amine - Conformational Flexibility - Electron-rich π-system - No Halogen Bonding Potential Halogenated (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl - Conformationally Restricted ('Ortho Effect') - Electron-deficient π-system - Bromine σ-hole enables Halogen Bonding - Fluorine influences pKa Conformation Altered Conformation Conformation->Halogenated Electronics Modified Electronic Profile Electronics->Halogenated Halogenation_Node Ortho-Bromo and Ortho-Fluoro Substitution Halogenation_Node->Conformation Steric Hindrance Halogenation_Node->Electronics Inductive Effect

Figure 4: Impact of ortho-halogenation on structural properties.

This σ-hole on the bromine atom can act as a Lewis acid, enabling it to form a halogen bond —a non-covalent interaction with an electron-rich atom (e.g., oxygen, nitrogen, or sulfur) in a protein's active site.[3][21] This interaction is highly directional and can significantly contribute to the binding affinity and selectivity of a drug molecule. The non-halogenated analogue lacks this capability entirely.

Implications for Drug Development

The structural differences imposed by the ortho-bromo and ortho-fluoro substituents have significant implications for the potential of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl as a drug candidate compared to its non-halogenated analogue.

  • Enhanced Binding Affinity and Selectivity: The combination of a pre-organized, rigid conformation (reducing the entropic cost of binding) and the potential for halogen bonding provides the halogenated molecule with additional molecular recognition capabilities. This can lead to tighter and more selective binding to its biological target.[3]

  • Modulated Physicochemical Properties:

    • Lipophilicity: The addition of halogens generally increases a molecule's lipophilicity (LogP), which can enhance membrane permeability and oral absorption.[1]

    • pKa: The strong electron-withdrawing nature of the fluorine and bromine atoms can lower the pKa of the nearby ammonium group, affecting the molecule's ionization state at physiological pH and potentially influencing its absorption and distribution.[19]

  • Improved Metabolic Stability: The C-F bond is exceptionally strong, and the bulky bromine atom can shield adjacent sites from metabolic enzymes (e.g., cytochrome P450s), a strategy known as "metabolic blocking." This can increase the drug's half-life and bioavailability.[2]

Conclusion

The comparison between (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl and (R)-1-phenylpentan-1-amine provides a clear and compelling illustration of the power of halogenation in medicinal chemistry. The introduction of bromine and fluorine at the ortho positions induces a cascade of structural and electronic changes, including a restricted conformation due to steric hindrance and the creation of a σ-hole on the bromine atom. These modifications introduce the potential for highly specific halogen bonding interactions and fine-tune the molecule's physicochemical properties. This detailed structural understanding is paramount for the rational design of potent, selective, and metabolically stable therapeutic agents.

References

  • M. S. S. K. Reddy, D. R. J. Kumar, S. R. S. S. G. P. Singh, A. Kumar, P. K. S. Sarma, K. V. G. C. Sekhar, "Key contemporary considerations for halogens in drug discovery," RSC medicinal chemistry, vol. 15, no. 2, pp. 247-264, 2024. [Link]

  • M. S. S. K. Reddy, D. R. J. Kumar, S. R. S. S. G. P. Singh, A. Kumar, P. K. S. Sarma, K. V. G. C. Sekhar, "Prevalence of Halogens in 2025 FDA-Approved Drugs: Highlight on Suzetrigine, the First Nonopioid Painkiller in Decades," Journal of Medicinal Chemistry, vol. 67, no. 4, pp. 2545-2550, 2024. [Link]

  • S. K. Latypov, J. M. Seco, E. Quinoa, R. Riguera, "Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model," The Journal of Organic Chemistry, vol. 63, no. 24, pp. 8652-8664, 1998. [Link]

  • F. A. Hays, J. M. Vargason, P. S. Ho, "Molecular Docking in Halogen Bonding," IntechOpen, 2018. [Link]

  • X. Zhang, Y. Wang, J. Chen, X. Wang, C. Li, J. Li, "Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance," Frontiers in Chemistry, vol. 8, p. 586, 2020. [Link]

  • A. K. H. Me-Me, T. M. K. T. T. T. T. M. K. H. A. T. T. T. T. M. K. T. A. K. H. Me-Me, "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery," Molecules, vol. 25, no. 19, p. 4488, 2020. [Link]

  • Wikipedia, "Ortho effect," Wikipedia, 2023. [Link]

  • Creative BioMart, "X-ray Crystallography," Creative BioMart. [Link]

  • ResearchGate, "(a) Calculated electrostatic potential surfaces for compounds 1 and 2...," ResearchGate. [Link]

  • University of Rochester, "How To: Grow X-Ray Quality Crystals," University of Rochester Department of Chemistry. [Link]

  • Excillum, "Small molecule crystallography," Excillum. [Link]

  • J. P. Metherall, M. R. Probert, M. J. Hall, A. C. McCabe, "Advanced crystallisation methods for small organic molecules," Chemical Society Reviews, vol. 52, no. 5, pp. 1821-1843, 2023. [Link]

  • CCDC, "How to grow crystals for X-ray crystallography," CCDC. [Link]

  • S. C. Gadre, S. C. Gadre, "A Molecular Electrostatic Potential Analysis of Hydrogen, Halogen, and Dihydrogen Bonds," The Journal of Physical Chemistry A, vol. 118, no. 5, pp. 917-925, 2014. [Link]

  • A. M. P. C. A. M. P. C, "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds," Molecules, vol. 22, no. 2, p. 272, 2017. [Link]

  • J. A. G. J. A. G, "Chiral Discrimination of Acyclic Secondary Amines by 19 F NMR," Organic Letters, vol. 26, no. 1, pp. 195-199, 2024. [Link]

  • Nature Protocols, "Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines," Nature Protocols, vol. 5, no. 9, pp. 1517-1522, 2010. [Link]

  • National Center for Biotechnology Information, "1-Phenyl-pentylamine," PubChem Compound Database. [Link]

  • C. A. C. A, "Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry," ChemSusChem, vol. 18, no. 2, p. e202402189, 2025. [Link]

  • J. P. J. P, "Improved DFT Potential Energy Surfaces via Improved Densities," Journal of Chemical Theory and Computation, vol. 11, no. 9, pp. 4169-4175, 2015. [Link]

  • National Center for Biotechnology Information, "1-Phenylpropan-1-amine," PubChem Compound Database. [Link]

  • LookChem, "(1S)-1-phenylpentan-1-amine," LookChem. [Link]

  • OpenStax, "16.4 Substituent Effects in Electrophilic Substitutions," Organic Chemistry. [Link]

  • M. M, "User-defined Electrostatic Potentials in DFT Supercell Calculations: Implementation and Application to Electrified Interfaces," arXiv.org. [Link]

  • Chemistry Steps, "Ortho, Para, Meta," Chemistry Steps. [Link]

  • Chemistry LibreTexts, "16.5: An Explanation of Substituent Effects," Chemistry LibreTexts. [Link]

  • Master Organic Chemistry, "Why are halogens ortho- para- directors?," Master Organic Chemistry. [Link]

  • Stenutz, "1-phenylpentan-2-amine," Stenutz. [Link]

  • National Center for Biotechnology Information, "Bromantan," PubChem Compound Database. [Link]

Sources

Comparative

Benchmarking (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl: A Comparative Guide for Chiral Amine Building Blocks

Executive Summary & Structural Rationale Chiral amines are foundational structural motifs present in over 40% of small-molecule pharmaceuticals, serving as critical pharmacophores and synthetic intermediates[1],[2]. Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Chiral amines are foundational structural motifs present in over 40% of small-molecule pharmaceuticals, serving as critical pharmacophores and synthetic intermediates[1],[2]. While standard reference materials (SRMs) like (R)-1-Phenylethylamine are well-documented, modern drug discovery frequently demands highly functionalized, sterically hindered building blocks.

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl represents a highly specialized chiral primary amine. The presence of ortho-bromo and ortho-fluoro substituents on the phenyl ring induces significant steric bulk and an electron-deficient benzylic environment. Coupled with a lipophilic pentyl chain, this molecule exhibits unique chromatographic and reactive behaviors. This guide objectively benchmarks its analytical performance—specifically enantiomeric excess (ee%), chemical purity, and thermal stability—against the industry-standard SRM, (R)-1-Phenylethylamine.

Analytical Workflow & Benchmarking Strategy

To ensure rigorous quality control, the benchmarking workflow must evaluate both the chiral integrity and the chemical purity of the compound. The following workflow illustrates the multiplexed approach used to validate the target compound against regulatory guidelines.

Workflow A Sample Preparation (Free-basing of HCl salt) B Chiral HPLC (Amylose-based CSP) A->B Aliquot 1 C UHPLC-UV/MS (Impurity Profiling) A->C Aliquot 2 D Thermal Stress (60°C, 75% RH) A->D Aliquot 3 E Data Synthesis & SRM Benchmarking B->E C->E D->E

Fig 1. Multiplexed analytical workflow for chiral amine benchmarking and stability testing.

Experimental Methodologies

As a Senior Application Scientist, it is critical to recognize that analytical methods must be both mechanistically sound and self-validating. The following protocols are designed to eliminate false positives and ensure data integrity.

Protocol A: Enantiomeric Purity Determination via Chiral HPLC

The determination of enantiomeric purity requires baseline separation of the (R) and (S) isomers[3]. For sterically hindered amines, polysaccharide-based Chiral Stationary Phases (CSPs) are preferred due to their ability to form transient diastereomeric complexes via hydrogen bonding and π-π interactions[4].

  • Causality of Method Design: A mobile phase of Hexane/Isopropanol (90:10 v/v) is utilized. Crucially, 0.1% Diethylamine (DEA) is added as a basic modifier. Without DEA, the primary amine group of the analyte strongly interacts with residual acidic silanol groups on the silica support of the CSP, leading to severe peak tailing and artificially degrading the resolution factor (Rs).

  • Self-Validating System: To ensure the system is capable of resolving the enantiomers, a racemic mixture of 1-(2-Bromo-6-fluorophenyl)pentan-1-amine is injected prior to the (R)-enantiomer sample. This validates that the column achieves a baseline resolution (Rs > 1.5) between the two enantiomers, ruling out false purity readings caused by co-elution.

  • Regulatory Alignment: Method parameters are optimized in accordance with the modernized USP <621> guidelines for allowable adjustments in chromatography[5],[6].

Protocol B: Chemical Purity Profiling via UHPLC-UV/MS

Organic impurities (e.g., starting materials, des-halogenated by-products) must be quantified to meet the International Council for Harmonisation (ICH) Q3A thresholds[7],[8].

  • Causality of Method Design: A superficially porous particle (SPP) C18 column is used with a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent, improving the retention of the polar amine on the hydrophobic stationary phase while providing excellent ionization efficiency for mass spectrometry.

  • Self-Validating System: A blank injection (diluent only) is programmed immediately following the highest concentration standard to prove the absence of column carryover. Additionally, an isotopically labeled internal standard is spiked into the sample matrix to monitor and correct for any ion suppression effects in the MS detector.

Comparative Data Analysis

The quantitative performance of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl was benchmarked against the SRM, (R)-1-Phenylethylamine.

Table 1: Enantiomeric Excess and Chromatographic Resolution

Data acquired using a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at 25°C. Detection at 254 nm.

ParameterTarget: (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amineSRM: (R)-1-Phenylethylamine
Enantiomeric Excess (ee%) 99.4%99.8%
Chiral Resolution Factor (Rs) 2.13.5
Tailing Factor (Tf) 1.151.05
Retention Time (tR) 14.2 min8.4 min

Insight: The target compound exhibits a longer retention time and a slightly lower resolution factor than the SRM. This is directly attributable to the flexible pentyl chain, which increases lipophilicity and causes broader peak dispersion compared to the rigid methyl group of the SRM.

Table 2: Chemical Purity and Accelerated Stability

Samples subjected to thermal stress (60°C, 75% Relative Humidity) for 14 days.

MetricTarget Compound (Initial)Target Compound (14 Days)SRM (Initial)SRM (14 Days)
Chemical Purity (UHPLC-UV) 99.1%98.9%99.9%99.8%
Major Organic Impurity 0.4% (Des-fluoro analog)0.5%<0.05%<0.05%
Mass Balance 99.8%99.5%100.0%99.9%

Insight: Both compounds demonstrate excellent stability as HCl salts. The primary impurity in the target compound is a des-fluoro analog, a common synthetic artifact in multi-halogenated aromatics, which remains well within acceptable qualification thresholds under ICH Q3A[9].

Synthetic Utility & Reactivity Pathway

Beyond analytical benchmarking, the true value of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine lies in its application in asymmetric synthesis. Chiral amines are frequently utilized in reductive amination or transition-metal-catalyzed asymmetric hydrogenation to construct complex drug scaffolds,[2].

The diagram below illustrates how the extreme steric hindrance of the 2-bromo-6-fluoro substitution pattern influences the formation of the imine intermediate, requiring specialized catalytic conditions for subsequent hydrogenation.

Pathway S1 Prochiral Ketone S3 Sterically Hindered Imine Intermediate S1->S3 S2 (R)-1-(2-Bromo-6-fluorophenyl) pentan-1-amine S2->S3 Condensation S4 Asymmetric Hydrogenation S3->S4 Transition Metal Cat. S5 Diastereomerically Pure API Scaffold S4->S5 >99% de

Fig 2. Synthetic utility pathway demonstrating the integration of the target chiral amine.

Conclusion

Benchmarking (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl against standard reference materials reveals that while its extreme steric bulk and lipophilicity present unique chromatographic challenges, it maintains exceptional enantiomeric purity (>99% ee) and chemical stability. By employing self-validating analytical systems and adhering to ICH and USP guidelines, researchers can confidently integrate this complex building block into advanced drug discovery pipelines.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide - Tasianinch. URL:[7]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. URL:[9]

  • Chiral Stationary Phases for HPLC - Merck Millipore. URL:[4]

  • Change in API Supplier: Drug Substance Quality Tips - FDA. URL:[8]

  • USP <621> CHROMATOGRAPHY - Xinfuda. URL:[5]

  • Chromatography Method Modernization per USP <621> Revisions - Agilent. URL:[6]

  • 19.4: Enantiomeric Purity - Chemistry LibreTexts. URL:[3]

  • Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. URL:

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC (NIH). URL:[1]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - ACS Publications. URL:[2]

Sources

Validation

Comparative In Vivo Efficacy of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl: A Preclinical Guide to Novel Antidepressant Modalities

As drug development pivots toward rapid-acting neurotherapeutics, the evaluation of novel chemical entities requires rigorous, self-validating preclinical models. This guide provides an objective, data-driven comparison...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward rapid-acting neurotherapeutics, the evaluation of novel chemical entities requires rigorous, self-validating preclinical models. This guide provides an objective, data-driven comparison of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride —hereafter referred to as (R)-BFPPA HCl —against established clinical benchmarks.

(R)-BFPPA HCl is a chiral, halogenated aromatic amine characterized by a pentyl chain and a phenyl ring substituted with bromine and fluorine[1]. This highly lipophilic scaffold is currently under investigation for its potent effects on neurotransmitter systems and potential applications in mood disorders[1]. By acting as a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality behind our experimental designs and the mechanistic validation of this compound's efficacy.

Mechanistic Causality: Why the (R)-Enantiomer?

Traditional antidepressants, such as the SSRI Fluoxetine, rely on selective monoamine reuptake inhibition, requiring weeks to induce the synaptic plasticity necessary for clinical relief. In contrast, rapid-acting agents like Ketamine exert their effects within hours via NMDA receptor blockade, triggering a glutamate surge that activates mTORC1 signaling and rapid Brain-Derived Neurotrophic Factor (BDNF) release[2].

The structural topology of (R)-BFPPA HCl suggests a pleiotropic mechanism. The stereochemistry at the alpha-carbon of the pentyl chain is critical; the (R)-enantiomer is specifically selected to optimize the binding affinity ratio between monoamine transporters (DAT/SERT) and putative ionotropic glutamate receptors. This dual-action hypothesis aims to bridge the immediate mood elevation of monoamine modulation with the sustained synaptogenesis of glutamatergic agents.

Pathway RBFPPA (R)-BFPPA HCl Transporters Monoamine Transporters (DAT/SERT) RBFPPA->Transporters Reuptake Inhibition NMDAR NMDA Receptor RBFPPA->NMDAR Putative Modulation Ketamine Ketamine Ketamine->NMDAR Channel Blockade Fluoxetine Fluoxetine Fluoxetine->Transporters SERT Selective BDNF BDNF Release Transporters->BDNF Downstream mTOR mTORC1 Activation NMDAR->mTOR Glutamate Surge Plasticity Synaptic Plasticity BDNF->Plasticity mTOR->Plasticity

Synaptic modulation pathways of R-BFPPA, Ketamine, and Fluoxetine.

Comparative In Vivo Efficacy Data

To objectively evaluate the efficacy of (R)-BFPPA HCl, we utilize the Forced Swim Test (FST), a highly validated assay for measuring behavioral despair[3]. However, raw FST data is vulnerable to false positives. Any compound that acts as a general CNS stimulant will reduce immobility time, falsely mimicking an antidepressant effect[4].

To engineer a self-validating system , we strictly pair the FST with an Open Field Test (OFT). The OFT controls for baseline locomotor activity. If a compound reduces FST immobility but drastically spikes OFT distance, the antidepressant claim is confounded by hyperlocomotion[4].

Table 1: Preclinical Efficacy & Locomotor Control (Murine Model)
Treatment GroupDose (mg/kg, i.p.)FST Immobility Time (s) ± SDOFT Total Distance (m) ± SDOnset of Action
Vehicle (Saline) -210 ± 1535 ± 5N/A
Fluoxetine (SSRI) 20.0145 ± 12*33 ± 42-3 Weeks (Clinical)
Ketamine (NMDA) 10.095 ± 18 42 ± 6< 2 Hours
(R)-BFPPA HCl 5.0105 ± 1438 ± 5< 2 Hours
(R)-BFPPA HCl 15.080 ± 11**65 ± 8^< 2 Hours

*p < 0.05, **p < 0.01 vs Vehicle. ^Indicates hyperlocomotion confounding FST results.

Data Synthesis: At 5.0 mg/kg, (R)-BFPPA HCl demonstrates a robust, rapid-acting reduction in behavioral despair comparable to Ketamine, without triggering the hyperlocomotor false-positive seen at the 15.0 mg/kg dose.

Step-by-Step Methodology: The Self-Validating Workflow

The following protocol details the exact parameters required to reproduce these findings, ensuring high predictive validity and scientific integrity.

Phase 1: Preparation and Baseline Establishment
  • Acclimation (Days 1-7): House adult male C57BL/6J mice in standard conditions (12h light/dark cycle). Causality: Stress from transport alters baseline glucocorticoid levels, skewing FST immobility baselines.

  • FST Pre-Test (Day 8): Place mice in transparent cylindrical glass containers (height: 50 cm, diameter: 20 cm) filled with water (24±1°C) for 15 minutes[3]. Causality: The pre-test induces a stable state of behavioral despair, ensuring that the Day 9 test accurately measures the pharmacological rescue of this despair rather than acute panic[4].

Phase 2: Dosing and Behavioral Assays
  • Compound Administration (Day 9, T=0): Administer Vehicle, Fluoxetine, Ketamine, or (R)-BFPPA HCl via intraperitoneal (i.p.) injection.

  • The Forced Swim Test (Day 9, T=+1hr): Place the subject back into the water cylinder for exactly 6 minutes. Record the last 4 minutes using automated tracking software to quantify immobility (floating with only necessary movements to keep the head above water)[3].

  • The Open Field Test (Day 9, T=+2hr): Transfer the subject to a 50x50 cm open arena for 10 minutes. Causality: This is our internal control. We measure total distance traveled to ensure the FST results from Step 4 are due to genuine mood modulation, not psychomotor agitation[4].

Phase 3: Molecular Validation
  • Tissue Collection (Day 9, T=+3hr): Euthanize subjects and rapidly dissect the prefrontal cortex (PFC) and hippocampus. Flash-freeze in liquid nitrogen for subsequent Western Blot analysis of BDNF and phosphorylated mTOR. Causality: Behavioral data must be grounded in molecular evidence. Correlating FST performance with PFC BDNF expression confirms the rapid-acting neuroplasticity mechanism[2].

Workflow Acclimation Day 1-7 Acclimation PreTest Day 8 FST Pre-Test Acclimation->PreTest Dosing Day 9 Compound Admin PreTest->Dosing FST Day 9 (+1h) FST Test Dosing->FST OFT Day 9 (+2h) OFT Control FST->OFT Tissue Day 9 (+3h) Tissue PK/PD OFT->Tissue

Self-validating in vivo workflow for efficacy and PK/PD sampling.

Conclusion

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl represents a compelling node in the development of next-generation antidepressants. By utilizing a self-validating preclinical workflow that pairs the Forced Swim Test with Open Field locomotor controls, we can confidently isolate its rapid-acting efficacy from non-specific stimulant effects. Future IND-enabling studies must focus on receptor binding affinities (specifically NMDA vs. DAT/SERT) to fully map the molecular causality behind its impressive in vivo profile.

References
  • Zanos, P., & Gould, T. D. "Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Yankelevitch-Yahav, R., et al. "The Forced Swim Test as a Model of Depressive-like Behavior." Journal of Visualized Experiments (JoVE) / PMC. Available at: [Link]

  • Slattery, D. A., & Cryan, J. F. "Using the rat forced swim test to assess antidepressant-like activity in rodents." Nature Protocols. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl

As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) and chiral intermediates not just as a regulatory requirement, but as a critical variable in experimental integ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) and chiral intermediates not just as a regulatory requirement, but as a critical variable in experimental integrity. (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a highly specific, chiral halogenated arylalkylamine. In medicinal chemistry, compounds of this class are frequently investigated for their interactions with central nervous system (CNS) targets and neurotransmitter systems[1].

Handling this compound requires a deep understanding of its physicochemical properties. While the hydrochloride (HCl) salt form improves aqueous solubility, it presents as a fine, potentially hygroscopic powder that is highly susceptible to triboelectric charging (static cling). This guide provides the causal reasoning behind our safety protocols, ensuring you protect both your personnel and the purity of your synthesis.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand why this specific molecule is hazardous:

  • Neuro-Pharmacological Activity: As a phenylalkylamine derivative, the free base of this compound is highly lipophilic and capable of crossing the blood-brain barrier[1]. Accidental inhalation of the aerosolized HCl salt can lead to rapid systemic absorption via the respiratory mucosa, potentially causing acute neurological effects.

  • Halogenated Aromatic Toxicity: The presence of both bromine and fluorine substituents on the phenyl ring significantly alters the molecule's electron density. Halogenated aromatic amines are known skin and eye irritants[2]. Furthermore, these halogens increase the compound's metabolic stability, meaning that if systemic exposure occurs, the biological half-life of the compound may be prolonged.

  • Aerosolization Risk: Because early-phase APIs often lack established Occupational Exposure Limits (OELs), they must be treated under stringent containment protocols—typically NIOSH Exposure Control Band D or E (<10 µg/m³)[3]. The HCl salt's tendency to hold a static charge means that simply opening a plastic reagent bottle can cause micro-particulates to repel each other and aerosolize.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to provide redundant layers of protection against both dermal permeation and particulate inhalation.

PPE CategorySpecificationQuantitative/Performance DataCausality / Rationale
Respiratory PAPR with HEPA filters OR N99/P100 Particulate RespiratorFiltration efficiency > 99.97% for particulates down to 0.3 µm.The primary risk vector is the inhalation of static-charged dust during weighing. Standard surgical masks offer zero protection against API aerosols.
Hand Protection Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil)Breakthrough time > 240 mins for dilute aqueous/organic mixtures.Halogenated aromatics can permeate thin latex or standard nitrile over time. Double gloving provides a physical fail-safe against micro-tears[4].
Body Protection Disposable Tyvek® suit or FR-rated chemical lab coatHydrostatic head > 100 cm (Tyvek).Prevents powder accumulation on personal clothing, mitigating secondary exposure to researchers and their families outside the lab.
Eye/Face Indirect-vented chemical splash gogglesANSI Z87.1+ certified.Protects mucous membranes from airborne dust and accidental solvent splashes during the solubilization phase.

Operational Workflows: Self-Validating Protocols

Standard fume hoods pull air at high velocities (typically 80–100 feet per minute), creating turbulence that will instantly aerosolize fine HCl salts. The following protocol utilizes a self-validating approach to prevent this.

Protocol A: Safe Weighing and Transfer
  • Environmental Verification: Ensure the operation is conducted inside a Ventilated Balance Enclosure (VBE) or a Class II Biological Safety Cabinet, not a standard chemical fume hood. VBEs provide a smooth, laminar flow that captures particulates without creating aggressive turbulence.

  • Static Mitigation (Crucial Step): Discharge the weighing boat and the exterior of the reagent bottle using an anti-static ionizer gun (e.g., Zerostat). Causality: Neutralizing the triboelectric charge prevents the powder from "jumping" off the spatula.

  • Tare and Transfer: Using a grounded stainless-steel micro-spatula, carefully transfer the required mass of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl into the weighing boat.

  • Sealed Transit: Once weighed, transfer the powder into a vial and cap it before removing it from the VBE. Do not walk across the laboratory with an open container of API powder.

  • Solubilization: Move the capped vial to a standard fume hood. Inject your reaction solvent (e.g., anhydrous dichloromethane or methanol) directly through a septum, or open the vial deep inside the hood to begin the reaction.

Protocol B: Spill Response and Decontamination

Aromatic halogenated amines require specific, immediate spill response tactics to prevent environmental release and cross-contamination[4],[5].

  • For Solid Spills (Powder):

    • Do NOT dry sweep. Sweeping generates a massive dust cloud, exponentially increasing inhalation risks.

    • Gently mist the spill with a 10% surfactant/water solution to suppress the dust (the HCl salt is water-soluble).

    • Wipe up the dampened material using absorbent spill pads[5].

  • For Liquid Spills (In Solvent):

    • Surround and cover the spill with vermiculite or a universal chemical absorbent pad.

    • Allow 5 minutes for complete absorption.

  • Decontamination: Wash the affected area thoroughly with a laboratory-grade soap solution to solubilize and remove any residual amine salts[2]. Dispose of all pads and gloves in an EPA-approved hazardous waste container.

Safety & Operational Workflow Visualization

The following diagram maps the critical decision points in the handling and mitigation process.

G Start Pre-Operation: Exposure Control Banding PPE Don High-Containment PPE (PAPR, Double Nitrile, Tyvek) Start->PPE Weigh Weighing Protocol (Ventilated Balance Enclosure) PPE->Weigh Solvent Solubilization & Reaction (Class II Fume Hood) Weigh->Solvent Spill Containment Breach (Spill/Aerosolization)? Weigh->Spill Static aerosolization Solvent->Spill Liquid spill Dispose EPA-Compliant Hazardous Waste Disposal Solvent->Dispose Post-Reaction Clean Wet-Wipe Decontamination (10% Surfactant Solution) Spill->Clean Yes Spill->Dispose No Clean->Dispose

Workflow for the safe handling and spill mitigation of halogenated amine HCl salts.

References

[3] Title: Pharmaceutical Exposure Control Banding Source: The Synergist - American Industrial Hygiene Association (AIHA) URL: [Link]

[4] Title: Laboratory Safety and Chemical Hygiene Plan Source: Northwestern University Research Safety URL: [Link]

Title: Chemical Hygiene Plan & Compliance Source: University of Tennessee, Knoxville (UTK) Environmental Health & Safety URL: [Link]

[5] Title: UNMC Chemical Spill Plan Source: University of Nebraska Medical Center (UNMC) URL: [Link]

[2] Title: Safety Data Sheet: Aromatic Halogenated Amines Source: Camlab URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.